dmDNA31
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C50H62N4O13 |
|---|---|
Peso molecular |
927.0 g/mol |
Nombre IUPAC |
[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-30-[4-(dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |
InChI |
InChI=1S/C50H62N4O13/c1-23-13-12-14-24(2)49(62)52-40-44(60)36-35(39-47(40)66-34-22-31(21-32(56)38(34)51-39)54-18-15-30(16-19-54)53(9)10)37-46(28(6)43(36)59)67-50(8,48(37)61)64-20-17-33(63-11)25(3)45(65-29(7)55)27(5)42(58)26(4)41(23)57/h12-14,17,20-23,25-27,30,33,41-42,45,57-59,61H,15-16,18-19H2,1-11H3,(H,52,62)/b13-12+,20-17-,24-14+/t23-,25+,26+,27+,33-,41-,42+,45+,50-/m0/s1 |
Clave InChI |
GBSDCXVMKJSZDN-SJAYFWOOSA-N |
SMILES isomérico |
C[C@H]1/C=C/C=C(/C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)\C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)C |
Origen del producto |
United States |
Foundational & Exploratory
what is the chemical structure of dmDNA31
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dmDNA31, a novel rifamycin-class antibiotic. It details its chemical structure, physicochemical properties, and its role as the cytotoxic payload in the antibody-antibiotic conjugate (AAC), DSTA4637S. This document also outlines the mechanism of action of DSTA4637S and provides an overview of the experimental protocols used in its analysis.
Core Concepts: Introduction to this compound
This compound, with the full chemical name 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin , is a potent, semi-synthetic antibiotic belonging to the rifamycin class.[1] It is an analog of rifalazil and is sometimes referred to as rifalog.[2] The primary mechanism of action of this compound is the inhibition of bacterial DNA-dependent RNA polymerase, leading to a potent bactericidal effect, particularly against Staphylococcus aureus.[1][2]
This compound is a critical component of the investigational antibody-antibiotic conjugate DSTA4637S (also known as DSTA4637A and RG7861), where it is attached to a monoclonal antibody targeting S. aureus via a protease-cleavable linker.[1] This AAC is specifically designed to target and eliminate intracellular S. aureus, a key contributor to persistent and recurrent infections.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is presented below. Its molecular formula is C₅₀H₆₂N₄O₁₃, with a molecular weight of 927.05 g/mol .
Image of this compound Chemical Structure: (A 2D structure of this compound will be generated from its SMILES representation as a definitive, high-resolution, publicly available image is not available.)
Physicochemical and Pharmacokinetic Properties of this compound
The following table summarizes key quantitative data for this compound. It is important to note that much of the available data for unconjugated this compound is derived from studies of the DSTA4637S conjugate.
| Property | Value | Source |
| Molecular Formula | C₅₀H₆₂N₄O₁₃ | [3] |
| Molecular Weight | 927.05 g/mol | [3] |
| SMILES | O=C1C2=C(O[C@@]1(O/C=C/--INVALID-LINK----INVALID-LINK--/C=C/C=C(C)/C3=O)C)O)C)OC(C)=O)C">C@([H])OC)C)C(C)=C(O)C4=C2C(C(OC5=CC(N6CCC(N(C)C)CC6)=C7)=C(N3)C4=O)=NC5=C7O | |
| In Vitro Activity | ||
| Minimum Inhibitory Concentration (MIC) vs. S. aureus | <10 nM | |
| In Vitro Frequency of Spontaneous Resistance | Approximately 3.9 x 10⁻⁷ | [4] |
| Pharmacokinetics (from DSTA4637S studies in humans) | ||
| Mean Half-life (unconjugated) | 3.9 to 4.3 days | [1] |
| Mean Maximum Plasma Concentration (Cmax) of unconjugated this compound (at 150 mg/kg of DSTA4637S) | 3.86 ng/mL | [1] |
| Plasma Protein Binding (unconjugated) | Approximately 95% | [1] |
Mechanism of Action of DSTA4637S Featuring this compound
The antibody-antibiotic conjugate DSTA4637S is designed for the targeted delivery of this compound to phagocytic cells that have engulfed S. aureus. The mechanism involves a multi-step process that ensures the localized release of the potent antibiotic, minimizing systemic exposure and off-target effects.
Caption: Mechanism of DSTA4637S delivering this compound to intracellular S. aureus.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are often proprietary. However, based on published research, the following sections outline the general methodologies employed.
Synthesis of Benzoxazinorifamycins
The synthesis of benzoxazinorifamycin analogs, such as this compound, generally involves the coupling of a rifamycin S derivative with a corresponding 2-aminophenol derivative. This is followed by further modifications to introduce the desired functional groups.
Bioanalytical Methods for Quantification
The pharmacokinetic properties of DSTA4637S and its components, including unconjugated this compound, are typically characterized using a combination of ligand-binding assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
An enzyme-linked immunosorbent assay (ELISA) is commonly used to determine the concentration of the total antibody component of the AAC in biological matrices.
General ELISA Protocol Outline:
-
Coating: A 96-well microtiter plate is coated with a capture antibody, such as a monoclonal antibody against the complementarity-determining region of the DSTA4637S antibody.
-
Blocking: The plate is treated with a blocking solution to prevent non-specific binding.
-
Sample Incubation: Standards, quality controls, and unknown samples are added to the wells and incubated.
-
Detection: A detection antibody, also specific to the DSTA4637S antibody and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader, and the concentration of the total antibody is determined by comparison to a standard curve.
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed to measure the low concentrations of unconjugated this compound in plasma.
General LC-MS/MS Protocol Outline:
-
Sample Preparation: Plasma samples are subjected to a protein precipitation step, followed by solid-phase extraction to isolate the small molecule drug from the biological matrix.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, where this compound is separated from other components on a C18 column using a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of this compound is selected and fragmented to produce a characteristic product ion, which is then detected.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of an internal standard, using a calibration curve generated from samples with known concentrations of this compound.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the preclinical or clinical analysis of the antibody-antibiotic conjugate DSTA4637S and its components.
Caption: A generalized workflow for the bioanalysis of DSTA4637S components.
Conclusion
This compound is a promising rifamycin-class antibiotic with potent activity against S. aureus. Its incorporation into the antibody-antibiotic conjugate DSTA4637S represents a novel and targeted approach to treating challenging intracellular bacterial infections. Further research and clinical development will continue to elucidate the full therapeutic potential of this innovative molecule.
References
An In-depth Technical Guide to the Mechanism of Action of dmDNA31 on RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Abstract
dmDNA31, a potent analog of rifalazil, represents a significant advancement in the rifamycin class of antibiotics. This document provides a comprehensive overview of its mechanism of action, focusing on its interaction with bacterial RNA polymerase (RNAP). By binding to a specific subunit of the enzyme, this compound effectively inhibits transcription, leading to bacterial cell death. This guide details the molecular interactions, kinetics, and structural basis of this inhibition, supported by quantitative data from analogous compounds and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound and related compounds as next-generation antibacterial agents.
Core Mechanism of Action: Steric-Occlusion of the Nascent RNA Transcript
This compound, also known as rifalog, is a 4-dimethylamino piperidino-hydroxybenzoxazinorifamycin. Its primary molecular target is the bacterial DNA-dependent RNA polymerase, the central enzyme responsible for transcribing genetic information from DNA to RNA. The mechanism of action is analogous to that of rifampicin and other rifamycins, involving direct binding to the RNAP β subunit.[1]
The binding site for this compound is located within a pocket of the β subunit that is part of the DNA/RNA channel.[1] This site is spatially distinct from the catalytic active site of the enzyme. Upon binding, this compound does not allosterically inhibit the catalytic function of RNAP but instead acts as a physical barrier. This mode of inhibition is termed "steric-occlusion".[1]
The inhibitor allows for the initiation of transcription and the formation of the first few phosphodiester bonds. However, as the nascent RNA transcript elongates, it clashes with the bound this compound molecule. This physical obstruction prevents the extension of the RNA chain beyond a length of 2 to 3 nucleotides.[1] The stalled RNAP-promoter complex is unable to proceed to the elongation phase of transcription, leading to a halt in the synthesis of essential bacterial proteins and ultimately, cell death.
Caption: Signaling pathway of this compound-mediated inhibition of bacterial transcription.
Quantitative Data
| Compound | Organism | MIC (µg/mL) | Notes |
| Rifalazil | Chlamydia trachomatis (wild-type) | 0.00025 | Demonstrates extraordinary potency against intracellular pathogens.[2] |
| Rifalazil | Chlamydia trachomatis (rifampin-resistant mutants) | ≤ 0.064 | Retains significant activity against mutants with high-level rifampin resistance, suggesting a favorable resistance profile.[2][3] |
| Rifampicin | Escherichia coli RNAP | EC50 ≈ 0.02 µM | The 50% effective concentration for the parent compound against purified RNAP provides a baseline for the high affinity of this class of inhibitors.[4] |
Experimental Protocols
The following protocols describe standard methodologies used to characterize the interaction of inhibitors like this compound with RNA polymerase.
In Vitro Transcription Inhibition Assay
This assay directly measures the effect of an inhibitor on the synthesis of RNA by purified RNA polymerase.
Objective: To determine the concentration of this compound required to inhibit transcription by 50% (IC50).
Methodology:
-
Reaction Mixture Preparation: A standard transcription reaction mixture is prepared containing transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 50 mM NaCl, 8 mM MgCl2, 5 mM DTT), a DNA template with a known promoter, and ribonucleoside triphosphates (ATP, GTP, CTP), with one of the NTPs being radiolabeled (e.g., [α-³²P]UTP).[5][6]
-
Enzyme and Inhibitor Incubation: Purified bacterial RNA polymerase holoenzyme is pre-incubated with varying concentrations of this compound (or vehicle control) for a defined period at 37°C to allow for binding.
-
Transcription Initiation: The transcription reaction is initiated by the addition of the DNA template and NTPs to the enzyme-inhibitor mixture. The reaction is allowed to proceed for a specific time at 37°C.[5]
-
Reaction Quenching: The reaction is stopped by the addition of a loading buffer containing a chelating agent (e.g., EDTA) and a denaturant (e.g., formamide).[5]
-
Product Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Quantification: The gel is exposed to a phosphor screen, and the intensity of the bands corresponding to the full-length transcript is quantified. The percentage of inhibition is calculated for each this compound concentration relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for determining the IC50 of this compound.
Filter Binding Assay
This technique is used to measure the binding affinity (Kd) between a protein (RNA polymerase) and a ligand (this compound), often by competing with a labeled DNA or RNA molecule.
Objective: To determine the equilibrium dissociation constant (Kd) of the this compound-RNAP complex.
Methodology:
-
Preparation of Components: Purified RNA polymerase, radiolabeled promoter DNA, and a range of concentrations of this compound are prepared in a suitable binding buffer.
-
Binding Reaction: A constant concentration of RNAP and labeled DNA are incubated with varying concentrations of this compound. The reactions are allowed to reach equilibrium.
-
Filtration: The reaction mixtures are passed through a nitrocellulose filter under vacuum. Proteins and protein-ligand/DNA complexes bind to the nitrocellulose, while unbound nucleic acids pass through.[7][8][9]
-
Washing: The filters are washed with cold binding buffer to remove any non-specifically bound molecules.
-
Quantification: The amount of radioactivity retained on each filter is measured using a scintillation counter. This corresponds to the amount of DNA bound to RNAP.
-
Data Analysis: The amount of bound DNA is plotted against the concentration of this compound. A competition binding curve is generated, from which the Ki, and subsequently the Kd, for this compound can be calculated.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (Kd) of the this compound-RNAP interaction.
Methodology:
-
Chip Preparation: RNA polymerase is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing this compound at a specific concentration is flowed over the chip surface, allowing it to bind to the immobilized RNAP. The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is monitored in real-time (association phase).[10][11][12]
-
Dissociation: Buffer without this compound is then flowed over the chip, and the dissociation of the complex is monitored (dissociation phase).[10][11][12]
-
Regeneration: The chip surface is regenerated to remove all bound this compound, preparing it for the next cycle.
-
Data Analysis: The experiment is repeated with a range of this compound concentrations. The resulting sensorgrams (plots of response units vs. time) are fitted to a kinetic binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[10][11][12]
Caption: Logical relationship of steps in an SPR experiment for kinetic analysis.
Conclusion
This compound exerts its potent bactericidal activity through a well-defined steric-occlusion mechanism, targeting a conserved and essential bacterial enzyme. Its high potency, suggested by data from its analog rifalazil, and its efficacy against rifampin-resistant strains, make it a compelling candidate for further development. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this compound and other novel RNA polymerase inhibitors, facilitating the advancement of new therapies to combat antibiotic resistance.
References
- 1. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Rifampin-Resistant RNA Polymerase Mutants of Chlamydia trachomatis Remain Susceptible to the Ansamycin Rifalazil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rifampin-resistant RNA polymerase mutants of Chlamydia trachomatis remain susceptible to the ansamycin rifalazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Filter binding assay - Wikipedia [en.wikipedia.org]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Filter-binding assay [gene.mie-u.ac.jp]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. path.ox.ac.uk [path.ox.ac.uk]
- 12. Use of a surface plasmon resonance method to investigate antibiotic and plasma protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
dmDNA31 Antibiotic: A Technical Guide to its Discovery and Origin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
dmDNA31, chemically known as 4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin, is a novel, potent rifamycin-class antibiotic. It was developed as a payload for an antibody-antibiotic conjugate (AAC), DSTA4637S, to specifically target and eliminate Staphylococcus aureus, including strains residing within host cells. This document provides a comprehensive overview of the discovery, origin, and preclinical data of this compound, including its mechanism of action, synthesis, and key experimental findings.
Introduction: The Rise of a Novel Rifamycin Analog
The increasing threat of antibiotic-resistant bacteria, particularly Staphylococcus aureus, has necessitated the development of innovative therapeutic strategies. Traditional antibiotics often struggle to eradicate persistent intracellular bacteria, which can lead to chronic and recurrent infections. To address this challenge, this compound was developed as a next-generation rifamycin antibiotic with potent bactericidal activity.
This compound is an analog of rifalazil, a member of the benzoxazinorifamycin class of antibiotics.[1] Like other rifamycins, its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, a crucial enzyme for bacterial survival.[1] This inhibition is achieved by binding to the β subunit of the RNA polymerase, thereby physically blocking the elongation of RNA transcripts.[1]
The key innovation of this compound lies in its role as the cytotoxic payload in the antibody-antibiotic conjugate DSTA4637S (also known as RG7861). This AAC is designed to selectively deliver this compound to S. aureus bacteria, minimizing systemic exposure and off-target effects.
Discovery and Origin
The development of this compound stemmed from extensive research into the medicinal chemistry of benzoxazinorifamycins. The goal was to synthesize novel analogs of rifalazil with improved properties, such as enhanced potency and suitability for conjugation to a monoclonal antibody.
While the specific, detailed synthesis of this compound is proprietary, the general approach for creating benzoxazinorifamycins involves a classical literature method. This process typically starts with Rifamycin S and couples it with a corresponding 2-aminophenol derivative to yield the desired benzoxazinorifamycin structure.
The selection of the 4-dimethylaminopiperidino moiety in this compound was likely the result of structure-activity relationship (SAR) studies aimed at optimizing the molecule's potency, physicochemical properties, and suitability for linker attachment within an AAC.
Mechanism of Action
The primary target of this compound is the bacterial DNA-dependent RNA polymerase. The binding of this compound to the β subunit of this enzyme leads to a steric occlusion mechanism, which physically obstructs the path of the elongating RNA molecule.[1] This blockage prevents the synthesis of bacterial proteins, ultimately leading to bacterial cell death.
The following diagram illustrates the signaling pathway of this compound's mechanism of action:
Experimental Data and Protocols
The majority of publicly available data for this compound is in the context of its use in the antibody-antibiotic conjugate, DSTA4637S.
In Vitro Antibacterial Activity
While specific minimum inhibitory concentration (MIC) values for standalone this compound against a wide range of bacterial strains are not extensively published, it is established to have potent bactericidal activity against S. aureus.[2] The efficacy of DSTA4637S relies on the potent intrinsic activity of its this compound payload.
Table 1: In Vitro Activity of DSTA4637S (Containing this compound)
| Parameter | Value | Reference |
|---|---|---|
| Target | Staphylococcus aureus |
| Potency | Effective against both active and dormant bacterial populations | |
A general protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic like this compound is as follows:
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
-
Serial Dilution of Antibiotic: The antibiotic (this compound) is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies of DSTA4637A (a liquid formulation of DSTA4637S) were conducted in rats and monkeys. These studies measured the concentrations of the total antibody, the antibody-conjugated this compound, and the unconjugated this compound.
Table 2: Summary of Preclinical Pharmacokinetic Parameters of DSTA4637A
| Species | Analyte | Key Findings | Reference |
|---|---|---|---|
| Rats & Monkeys | Total Antibody (TAb) and antibody-conjugated this compound (ac-dmDNA31) | Bi-exponential concentration-time profiles with a short distribution phase and a long elimination phase. Systemic exposures were dose-proportional. | [3] |
| Rats & Monkeys | Unconjugated this compound | Plasma concentrations were low (<4 ng/mL), indicating stability of the conjugate in circulation. |[3] |
The following workflow outlines a typical preclinical pharmacokinetic study:
Role in Antibody-Antibiotic Conjugates (AACs)
The primary application of this compound is as the cytotoxic payload in the AAC DSTA4637S. This conjugate is designed to target the wall teichoic acid on the surface of S. aureus.
The mechanism of action of DSTA4637S is a multi-step process:
-
Binding: The antibody component of DSTA4637S binds to the surface of S. aureus.
-
Internalization: The DSTA4637S-bacteria complex is internalized by phagocytic host cells.
-
Linker Cleavage: Inside the host cell's phagolysosome, the protease-cleavable linker connecting the antibody and this compound is cleaved by cathepsins.
-
Payload Release: The active this compound is released inside the host cell.
-
Bacterial Killing: The released this compound exerts its bactericidal activity on the intracellular S. aureus.
This targeted delivery mechanism allows for the concentration of the potent antibiotic at the site of infection, including within the intracellular reservoirs of S. aureus, while minimizing systemic toxicity.
The logical relationship of the DSTA4637S mechanism is depicted below:
Conclusion
This compound represents a significant advancement in the field of antibiotics, particularly in the context of targeted therapies for challenging bacterial infections. Its development as a potent rifamycin analog and its successful incorporation into the antibody-antibiotic conjugate DSTA4637S highlight a promising strategy for overcoming the limitations of traditional antibiotic therapies. Further research into the standalone properties and potential applications of this compound and similar novel rifamycin analogs is warranted to explore their full therapeutic potential.
References
dmDNA31: A Rifalazil Analog for Targeted Antimicrobial Therapy
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
dmDNA31, a potent rifalazil analog, represents a significant advancement in the rifamycin class of antibiotics. Chemically identified as 4-dimethylamino piperidino-hydroxybenzoxazinorifamycin, this molecule exhibits robust bactericidal activity, particularly against persistent and stationary-phase pathogens such as Staphylococcus aureus. Its primary mechanism of action, akin to other rifamycins, is the inhibition of bacterial DNA-dependent RNA polymerase, effectively halting protein synthesis. A key innovation in the application of this compound is its utilization as a payload in antibody-antibiotic conjugates (AACs), enabling targeted delivery to the site of infection and minimizing off-target effects. This whitepaper provides an in-depth technical overview of this compound, including its mechanism of action, in vitro efficacy, and the experimental protocols for its evaluation.
Introduction
The rise of antibiotic-resistant bacteria poses a critical threat to global health. Rifamycins, such as rifampin and its analog rifalazil, have long been cornerstones in the treatment of various bacterial infections, including tuberculosis and staphylococcal infections. These antibiotics function by specifically inhibiting the β-subunit of bacterial RNA polymerase (RNAP).[1] this compound, a rifalazil analog also referred to as a rifalog, has emerged as a promising candidate for further development due to its potent bactericidal properties, especially against challenging bacterial populations like persister cells, and its suitability for targeted delivery systems.[2] This document serves as a comprehensive technical guide to the core scientific and experimental aspects of this compound.
Mechanism of Action
The primary molecular target of this compound is the bacterial DNA-dependent RNA polymerase, an essential enzyme for transcription.[2] By binding to a pocket within the β subunit of RNAP, this compound physically obstructs the path of the elongating RNA molecule.[2] This "steric-occlusion" mechanism prevents the formation of phosphodiester bonds beyond the second or third nucleotide, thereby inhibiting the initiation of RNA synthesis and subsequent protein production, ultimately leading to bacterial cell death.[2] The benzoxazinorifamycin structure of this compound is crucial for its potent activity and is also influenced by the permeability of the bacterial cell wall.[3][4]
Caption: Mechanism of action of this compound in a bacterial cell.
In Vitro Efficacy
The in vitro activity of this compound and its parent compound, rifalazil, has been evaluated against a range of bacterial pathogens. The following tables summarize the available quantitative data on their minimum inhibitory concentrations (MICs).
Table 1: In Vitro Activity of Rifalazil against Chlamydia Species
| Organism | MIC Range (µg/mL) |
| Chlamydia trachomatis | 0.00025 - 0.0025 |
| Chlamydia pneumoniae | 0.00025 - 0.0025 |
Data sourced from multiple studies, with variations depending on the methodology used.[5]
Table 2: Comparative In Vitro Activity of Rifamycins against Mycobacterium avium Complex (MAC)
| Compound | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Rifampin | ≤0.032 | ≤2.0 |
| Rifapentine | ≤0.032 | ≤2.0 |
| Rifabutin | ≤0.032 | ≤0.125 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.[6]
Table 3: In Vitro Activity of Rifampin against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Isolate Type | MIC Range (mg/L) |
| Planktonic MRSA | 0.015 - 16 |
Note: The efficacy of rifampin against biofilm-embedded MRSA is often reduced.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
Synthesis of Benzoxazinorifamycin Analogs
While a specific, publicly available, step-by-step synthesis protocol for this compound is not available, the general synthesis of benzoxazinorifamycin analogs can be achieved through a structured chemical process. A common approach involves the reaction of a rifamycin S derivative with an appropriate amino-substituted phenol to form the benzoxazine ring.
References
- 1. Murine Models of Bacteremia and Surgical Wound Infection for the Evaluation of Staphylococcus aureus Vaccine Candidates | Springer Nature Experiments [experiments.springernature.com]
- 2. In vitro activity of novel rifamycins against rifamycin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Novel Rifamycins against Rifamycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro pharmacodynamics of novel rifamycin ABI-0043 against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TW200418485A - Rifalazil compositions and therapeutic regimens - Google Patents [patents.google.com]
- 7. Pharmacokinetics and Pharmacodynamics of Clofazimine in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Core Function of 4-Dimethylaminopiperidino-hydroxybenzoxazino Rifamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function, mechanism of action, and relevant experimental data for 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin and its closely related analogs. Due to the limited availability of specific data for the exact titular compound, this guide will focus on the well-characterized and structurally similar benzoxazinorifamycin, KRM-1648 (Rifalazil), as a representative molecule of this class.
Core Mechanism of Action: Inhibition of Bacterial RNA Polymerase
The primary antibacterial activity of benzoxazinorifamycins, including the specified compound, lies in their potent and selective inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1][2] This enzyme is responsible for transcribing genetic information from DNA to RNA, a crucial step in protein synthesis and overall bacterial viability.
The mechanism of inhibition involves the binding of the rifamycin derivative to the β-subunit of the bacterial RNAP.[2][3] This binding occurs within a pocket located in the DNA/RNA channel, in close proximity to the active site but not directly at the catalytic center.[3] By occupying this position, the drug sterically hinders the elongation of the nascent RNA chain beyond a length of 2-3 nucleotides.[2][4] This physical blockage prevents the synthesis of functional messenger RNA (mRNA), leading to a cessation of protein production and ultimately, bacterial cell death.[2] The selectivity of these compounds for bacterial RNAP over its mammalian counterpart ensures a favorable therapeutic window.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for KRM-1648, a representative 4-aminobenzoxazine derivative of rifamycin S, demonstrating its potent antimicrobial activity.
Table 1: In Vitro Antimicrobial Activity of KRM-1648
| Organism | Strain(s) | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | H37Rv | Superior to Rifampicin | [1] |
| Mycobacterium avium complex (MAC) | 24 clinical isolates | 0.25 (MIC for 90%) | [5] |
| Helicobacter pylori | 44 clinical isolates | 0.008 (MIC for 90%) | [6] |
| Mycobacterium leprae | Nude mouse model | Complete growth inhibition at 0.6 mg/kg/day | [7] |
Table 2: In Vivo Efficacy of KRM-1648
| Infection Model | Animal Model | Dosing Regimen | Outcome | Reference |
| Mycobacterium tuberculosis | Mice | Oral administration | Superior to Rifampicin | [1] |
| Mycobacterium avium complex | Beige mice | Oral administration | Significant reduction in bacterial loads | [8] |
| Mycobacterium leprae | Nude mice | 0.6 mg/kg/day, oral | Complete inhibition of bacterial growth | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of benzoxazinorifamycins like KRM-1648.
Synthesis of 3'-hydroxy-5'-(4-isobutyl-1-piperazinyl)benzoxazinorifamycin (KRM-1648)
The synthesis of KRM-1648 and related benzoxazinorifamycins generally follows a multi-step process:
-
Oxidative Condensation: Rifamycin S is reacted with a substituted 2-amino-4-nitrophenol in the presence of an oxidizing agent, such as manganese dioxide, in a suitable solvent like dimethyl sulfoxide (DMSO). This step forms the benzoxazinorifamycin core.
-
Reduction of the Nitro Group: The nitro group on the benzoxazine ring is then reduced to an amino group, typically using a reducing agent like sodium dithionite.
-
Coupling with the Piperazine Moiety: The resulting amino-benzoxazinorifamycin is then reacted with the desired N-substituted piperazine, in this case, 1-isobutylpiperazine. This reaction is often carried out in the presence of an oxidizing agent (e.g., manganese dioxide) in a solvent such as DMSO or chloroform.
-
Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica gel, to yield the desired 3'-hydroxy-5'-(4-isobutyl-1-piperazinyl)benzoxazinorifamycin.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a critical measure of in vitro activity.
Broth Macrodilution Method (for M. avium complex): [5]
-
Preparation of Inoculum: A suspension of the M. avium complex isolate is prepared in Middlebrook 7H9 broth and adjusted to a standardized turbidity.
-
Serial Dilutions: The test compound (KRM-1648) is serially diluted in Middlebrook 7H9 broth in tubes.
-
Inoculation: Each tube is inoculated with the standardized bacterial suspension.
-
Incubation: The tubes are incubated at 37°C for a specified period (e.g., 7 days).
-
Radiometric Reading: For radiometric assays, the growth is assessed by measuring the evolution of ¹⁴CO₂ from ¹⁴C-labeled palmitic acid substrate. The MIC is the lowest concentration of the drug that inhibits a predefined level of metabolic activity.
Agar Dilution Method (for M. tuberculosis): [8]
-
Preparation of Drug-Containing Media: The test compound is incorporated into Middlebrook 7H11 agar at various concentrations.
-
Inoculation: A standardized suspension of M. tuberculosis is spotted onto the surface of the agar plates.
-
Incubation: The plates are incubated at 37°C in a CO₂-enriched atmosphere for 2-3 weeks.
-
Reading: The MIC is determined as the lowest concentration of the drug that inhibits visible colony formation.
In Vivo Efficacy in a Murine Tuberculosis Model
Animal models are essential for evaluating the therapeutic potential of new antimicrobial agents.
-
Infection: Mice (e.g., BALB/c or beige mice for immunocompromised models) are infected intravenously or via aerosol with a standardized dose of virulent M. tuberculosis (e.g., H37Rv) or M. avium complex.[1][8]
-
Treatment: After a pre-determined period to allow the infection to establish, mice are treated with the test compound (e.g., KRM-1648) or a control drug (e.g., Rifampicin) via oral gavage for a specified duration (e.g., daily for 4-8 weeks).[8]
-
Assessment of Efficacy: Efficacy is evaluated by:
-
Survival: Monitoring and recording the survival time of the treated mice compared to the untreated control group.
-
Bacterial Load: At the end of the treatment period, mice are euthanized, and organs (lungs, spleen, liver) are homogenized and plated on selective agar to determine the number of colony-forming units (CFU). A significant reduction in CFU in the treated group compared to the control group indicates efficacy.[8]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the function of 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin.
Caption: Mechanism of Action of Benzoxazinorifamycins.
Caption: Experimental Workflow for Benzoxazinorifamycin Development.
References
- 1. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of RNA polymerase-antibiotic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activities of the benzoxazinorifamycin KRM 1648 and ethambutol against Mycobacterium avium complex in vitro and in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Anti-Helicobacter pylori Activities of New Rifamycin Derivatives, KRM-1648 and KRM-1657 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bactericidal action at low doses of a new rifamycin derivative, 3'-hydroxy-5'-(4-isobutyl-1-piperazinyl) benzoxazinorifamycin (KRM-1648) on Mycobacterium leprae inoculated into footpads of nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemotherapeutic efficacy of a newly synthesized benzoxazinorifamycin, KRM-1648, against Mycobacterium avium complex infection induced in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Target Binding Site of dmDNA31 on Bacterial RNA Polymerase Beta Subunit: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
dmDNA31, a potent rifamycin-class antibiotic, demonstrates significant promise in the development of novel antibacterial therapeutics, particularly as a payload in antibody-antibiotic conjugates (AACs). This technical guide provides a comprehensive overview of the binding interaction between this compound and its molecular target, the beta subunit (RpoB) of bacterial DNA-dependent RNA polymerase (RNAP). By elucidating the precise binding site, mechanism of action, and associated quantitative data, this document aims to equip researchers and drug developers with the foundational knowledge required for the rational design of next-generation antibiotics targeting bacterial transcription. Detailed experimental protocols for assessing inhibitor activity are also provided to facilitate further research and development in this critical area.
Introduction to this compound and its Target
This compound (4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin) is a semi-synthetic analog of rifalazil, belonging to the benzoxazinorifamycin class of antibiotics.[1] These antibiotics are known for their potent bactericidal activity against a broad spectrum of bacteria, including persistent and stationary-phase pathogens like Staphylococcus aureus.[1] The primary molecular target of this compound, like all rifamycins, is the bacterial DNA-dependent RNA polymerase, a multi-subunit enzyme responsible for transcribing genetic information from DNA to RNA.[1][2] Specifically, this compound binds to the β subunit of the RNAP core enzyme, which is encoded by the rpoB gene.[2] This interaction is central to the antibiotic's mechanism of action and its efficacy in halting bacterial growth.
The bacterial RNAP core enzyme is composed of five subunits (α₂, β, β', ω) and has a crab-claw-like structure.[3] The β and β' subunits form the catalytic core of the enzyme.[3] The selective inhibition of bacterial RNAP over its eukaryotic counterparts makes it an attractive target for antibiotic development.[4]
The this compound Binding Site on the RNAP Beta Subunit
Based on extensive structural and biochemical data for rifamycins and their analogs, the binding site of this compound is located in a well-defined pocket on the β subunit of the bacterial RNA polymerase.[1][2] This pocket is situated within the DNA/RNA channel, approximately 12 Å away from the catalytic active site of the enzyme.[2][5]
The binding of this compound is characterized by a "steric-occlusion" mechanism.[1] By occupying this specific pocket, the antibiotic physically obstructs the path of the elongating RNA transcript.[1] This blockage prevents the nascent RNA chain from extending beyond a length of two to three nucleotides, effectively halting the transcription process.[1]
Structural studies of benzoxazinorifamycins, close analogs of this compound, in complex with E. coli RNAP (PDB: 7SZJ) have provided high-resolution insights into the specific interactions.[6] The rifamycin core, consisting of the ansa chain and the naphthoquinone chromophore, makes numerous contacts with the amino acid residues of the β subunit. Key interactions for rifamycin-class antibiotics involve hydrogen bonding and van der Waals forces with a series of conserved residues within the binding pocket. For rifampicin, a related rifamycin, mutations in E. coli RpoB at positions such as D516, H526, and S531 are known to confer resistance by reducing the binding affinity of the antibiotic.[7] The benzoxazine ring of this compound and its analogs can form additional interactions, potentially with the σ factor, which may contribute to their enhanced potency.[3][5]
Mechanism of Action and Signaling Pathway
The mechanism of action of this compound is a direct inhibition of a fundamental cellular process rather than a classical signaling pathway. The binding of this compound to the RNAP β subunit directly interferes with the mechanics of transcription elongation. This leads to a cascade of downstream effects, ultimately resulting in bacterial cell death due to the inability to synthesize essential proteins.
In the context of its application in antibody-antibiotic conjugates (AACs) like DSTA4637S, this compound is part of a targeted delivery system.[8] The AAC binds to a specific antigen on the bacterial cell surface, leading to its internalization.[8] Once inside the host cell's phagolysosome, the linker connecting this compound to the antibody is cleaved, releasing the active antibiotic to engage with its intracellular target, the bacterial RNAP.[8]
Quantitative Data
While specific binding affinity data (e.g., Kd) for the this compound-RNAP interaction is not publicly available, the inhibitory activity of closely related rifamycins has been well-characterized. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for rifampicin against RNAP from different bacterial species and the minimum inhibitory concentrations (MICs) for rifalazil, a close analog of this compound.
| Compound | Target | Parameter | Value | Reference |
| Rifampicin | E. coli RNAP | IC₅₀ | < 0.005 µM | [9] |
| Rifampicin | M. tuberculosis RNAP | IC₅₀ | ~0.02 µM (20 nM) | [9] |
| Rifampicin | E. coli RNAP (D516V mutant) | IC₅₀ | 398 (±118) µM | [9] |
| Rifampicin | E. coli RNAP (H526Y mutant) | IC₅₀ | ≥ 2 M | [9] |
| Rifampicin | E. coli RNAP (S531L mutant) | IC₅₀ | 102 (±19) µM | [9] |
| Rifalazil | C. trachomatis | MIC₉₀ | 0.0025 µg/mL | [10] |
| Rifalazil | C. pneumoniae | MIC₉₀ | 0.00125 - 0.0025 µg/mL | [10] |
Experimental Protocols
In Vitro Transcription Assay for IC₅₀ Determination
This protocol is designed to measure the inhibitory effect of a compound on bacterial RNAP activity by quantifying the amount of synthesized RNA.
Materials:
-
Purified bacterial RNAP holoenzyme (e.g., from E. coli or M. tuberculosis)
-
Linear DNA template containing a strong promoter (e.g., T7 A1 promoter)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 150 mM KCl, 10 mM DTT)
-
Heparin (to ensure single-round transcription)
-
This compound or other test inhibitor, dissolved in DMSO
-
Stop buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 8 M urea)
-
Phosphorimager and analysis software
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, combine the DNA template (e.g., 10 nM final concentration), rNTPs (e.g., 200 µM each of ATP, GTP, CTP; 10 µM UTP), and radiolabeled UTP in transcription buffer.
-
Inhibitor Dilutions: Prepare serial dilutions of this compound in DMSO.
-
Enzyme-Inhibitor Pre-incubation: In separate tubes, pre-incubate the RNAP holoenzyme (e.g., 25 nM final concentration) with the diluted inhibitor (or DMSO for a negative control) for 10-15 minutes at room temperature.
-
Initiate Transcription: Add the RNAP/inhibitor mix to the transcription reaction mix. Incubate at 37°C for 10 minutes to allow the formation of the open promoter complex.
-
Single-Round Transcription: Add heparin to a final concentration of 100 µg/mL and incubate for another 5 minutes at 37°C. This inactivates any free RNAP that has not formed a stable open promoter complex.
-
Stop Reaction: Terminate the reaction by adding an equal volume of stop buffer.
-
Gel Electrophoresis: Heat the samples at 95°C for 5 minutes, then place them on ice. Load the samples onto a denaturing polyacrylamide gel and run at an appropriate voltage.
-
Analysis: Dry the gel and expose it to a phosphor screen. Image the screen using a phosphorimager. Quantify the band intensities corresponding to the full-length RNA transcript. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
RNAP-Rifamycin Binding Assay
This protocol, adapted from methods using radiolabeled rifampin, can be used to determine the binding affinity of this compound to RNAP.[11] This would require a radiolabeled version of this compound.
Materials:
-
Purified bacterial RNAP holoenzyme
-
Radiolabeled this compound (e.g., [³H]this compound)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 8.0, 0.5 mM DTT, 100 µg/mL acetylated BSA)
-
Dextran-coated charcoal suspension
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Binding Reaction: In siliconized microcentrifuge tubes, prepare reaction mixtures containing binding buffer, a fixed concentration of [³H]this compound, and varying concentrations of RNAP.
-
Incubation: Incubate the reaction mixtures for 10 minutes at 37°C to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add an excess of ice-cold dextran-coated charcoal to each tube. The charcoal will adsorb the unbound [³H]this compound.
-
Centrifugation: Immediately mix and centrifuge the tubes at high speed (e.g., 12,000 rpm) for 2 minutes to pellet the charcoal.
-
Quantification: Carefully transfer a known volume of the supernatant (containing the RNAP-bound [³H]this compound) to a scintillation vial. Add scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³H]this compound as a function of the RNAP concentration. The data can be analyzed using Scatchard analysis or non-linear regression to determine the equilibrium dissociation constant (Kd). For competition assays, a fixed concentration of RNAP and [³H]this compound would be incubated with varying concentrations of a non-labeled competitor.
Conclusion
This compound represents a significant advancement in the rifamycin class of antibiotics, with potent activity against bacterial RNA polymerase. Its well-defined binding site on the β subunit, coupled with a steric-occlusion mechanism of action, provides a solid foundation for its development as a therapeutic agent, particularly within the targeted delivery framework of antibody-antibiotic conjugates. The quantitative data from analogous compounds and the detailed experimental protocols provided herein offer valuable tools for the research and development community to further explore and optimize this compound and related molecules in the ongoing fight against bacterial infections. The continued structural and biochemical characterization of the interaction between novel rifamycins and bacterial RNAP will be crucial for designing next-generation antibiotics that can overcome existing resistance mechanisms.
References
- 1. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bacterial Transcription as a Target for Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. rcsb.org [rcsb.org]
- 7. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase 1, Randomized, Single-Ascending-Dose Study To Investigate the Safety, Tolerability, and Pharmacokinetics of DSTA4637S, an Anti-Staphylococcus aureus Thiomab Antibody-Antibiotic Conjugate, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vitro activities of rifamycin derivatives ABI-1648 (Rifalazil, KRM-1648), ABI-1657, and ABI-1131 against Chlamydia trachomatis and recent clinical isolates of Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The Bactericidal Efficacy of dmDNA31 Against Staphylococcus aureus Persister Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the bactericidal activity of dmDNA31, a potent rifamycin-class antibiotic, against Staphylococcus aureus persister cells. Persister cells, a subpopulation of dormant, antibiotic-tolerant bacteria, are a major contributor to the recalcitrance and relapse of chronic infections. Understanding the efficacy and mechanism of novel compounds like this compound against these resilient cells is critical for the development of next-generation antimicrobial therapies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.
Introduction to this compound and Bacterial Persistence
This compound (4-dimethylamino piperidino-hydroxybenzoxazinorifamycin) is a rifalazil analog, also referred to as rifalog.[1] As a member of the rifamycin class, its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, which prevents the synthesis of bacterial proteins.[1] this compound has demonstrated effective bactericidal activity against stationary-phase S. aureus, a state often used to model persister cell populations, and is well-retained in macrophages, making it a promising candidate for treating deep-seated and intracellular infections.[1]
Bacterial persisters are phenotypic variants, not genetic mutants, that exhibit a transient, non-growing state, rendering them tolerant to conventional antibiotics that target active cellular processes like cell wall synthesis or DNA replication.[2] These dormant cells are implicated in the failure of antibiotic treatments and the recurrence of infections associated with biofilms.[3] The development of agents that can effectively eradicate these non-dividing bacteria is a significant goal in infectious disease research.
Quantitative Analysis of Bactericidal Activity
The bactericidal activity of rifalazil (this compound analog) against stationary-phase S. aureus has been evaluated using in vitro time-kill assays. Stationary-phase cultures serve as a common and accepted model for persister cell populations due to their reduced metabolic activity and increased antibiotic tolerance.
A key study by Osburne et al. (2006) provides quantitative data on the efficacy of rifalazil against high-density, stationary-phase S. aureus cultures. The data demonstrates that the combination of rifalazil and vancomycin is effective in killing these persistent bacteria.
Table 1: Time-Kill Kinetics of Rifalazil in Combination with Vancomycin against Stationary-Phase S. aureus
| Treatment Agent(s) | Concentration (μg/mL) | Time (hours) | Log10 CFU/mL Reduction |
| Rifalazil | 0.1 | 24 | ~0.5 |
| Vancomycin | 10 | 24 | ~1.0 |
| Rifalazil + Vancomycin | 0.1 + 10 | 24 | ~3.0 |
Data is estimated from graphical representations in Osburne et al., 2006. The study highlights the synergistic effect of the combination in reducing the viable cell count of stationary-phase bacteria.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following protocols are based on the methods described for evaluating the activity of rifalazil against stationary-phase S. aureus.
Generation of Stationary-Phase Persister Cells
This protocol describes the preparation of a high-density stationary-phase bacterial culture, which is enriched with persister cells.
-
Inoculation: A single colony of Staphylococcus aureus is used to inoculate a culture in a suitable broth medium, such as Tryptic Soy Broth (TSB).
-
Overnight Growth: The culture is incubated overnight (typically 16-18 hours) at 37°C with shaking to reach a high cell density in the stationary phase of growth.[2][4]
-
Confirmation of Stationary Phase: The stationary phase is confirmed by optical density (OD) readings plateauing over time. The typical cell density is ≥10⁹ CFU/mL.
Time-Kill Assay for Bactericidal Activity
This assay measures the rate and extent of bacterial killing by an antimicrobial agent over time.
-
Preparation: The stationary-phase culture from Protocol 3.1 is used directly without dilution to maintain a high cell density, mimicking a chronic infection scenario.
-
Antibiotic Addition: Rifalazil (or this compound), alone or in combination with other antibiotics like vancomycin, is added to the bacterial culture at specified concentrations (e.g., multiples of the Minimum Inhibitory Concentration, MIC).[1] An untreated culture serves as a growth control.
-
Incubation: The treated cultures are incubated at 37°C with shaking.
-
Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 6, 24 hours).
-
Viable Cell Counting: Each aliquot is serially diluted in a sterile saline or phosphate-buffered saline (PBS) solution.
-
Plating: A specific volume of each dilution is plated onto agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Enumeration: The plates are incubated for 18-24 hours at 37°C, after which the number of colony-forming units (CFU) is counted.
-
Data Analysis: The CFU/mL for each time point is calculated. The bactericidal activity is determined by the reduction in log10 CFU/mL compared to the initial count at time 0. A ≥3-log10 reduction is typically considered bactericidal.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide clear visualizations of the molecular mechanism of this compound and the experimental workflow for assessing its anti-persister activity.
Mechanism of Action of this compound
This compound acts by physically obstructing the path of the elongating RNA molecule, thereby halting transcription and subsequent protein synthesis.
Workflow for Anti-Persister Time-Kill Assay
This diagram outlines the key steps involved in testing the bactericidal efficacy of a compound against persister cells.
Mechanism of Antibody-Antibiotic Conjugate (AAC) Delivery
This compound is also utilized as a payload in Antibody-Antibiotic Conjugates (AACs) like DSTA4637A/S to target intracellular S. aureus.
Conclusion
This compound, particularly when used as its analog rifalazil in combination with other agents like vancomycin, demonstrates significant bactericidal activity against stationary-phase S. aureus, a key model for persister cells. Its mechanism of action, the inhibition of RNA polymerase, is effective against non-replicating bacteria. Furthermore, its application as a payload in antibody-antibiotic conjugates provides a promising strategy for targeting and eliminating intracellular reservoirs of S. aureus, which are often composed of dormant, persistent bacteria. The protocols and data presented in this guide offer a foundational understanding for researchers aiming to further investigate and develop this compound as a therapeutic agent to combat chronic and recurrent bacterial infections.
References
- 1. In vitro time-kill activities of rifalazil, alone and in combination with vancomycin, against logarithmic and stationary cultures of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of persisters of the pathogenic microorganism Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies against methicillin-resistant Staphylococcus aureus persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staphylococcus aureus persisters tolerant to bactericidal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for dmDNA31 in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
dmDNA31, also known as 4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin, is a potent, semi-synthetic rifamycin-class antibiotic. It is a rifalazil analog with significant bactericidal activity, particularly against intracellular pathogens like Staphylococcus aureus.[1][2] This document provides an overview of this compound, its mechanism of action, and protocols for its application in research, primarily in the context of Antibody-Antibiotic Conjugates (AACs).
Mechanism of Action
This compound functions by inhibiting bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial survival.[1] It binds to the β subunit of the RNA polymerase, physically obstructing the path of the elongating RNA molecule. This "steric-occlusion" mechanism prevents the formation of phosphodiester bonds beyond the second or third nucleotide, thereby halting transcription and leading to bacterial cell death.[1]
Due to its high potency and ability to be retained within macrophages, this compound is an effective payload for AACs designed to target intracellular bacteria.[1] A notable example is the investigational AAC, DSTA4637S, which utilizes this compound conjugated to a monoclonal antibody targeting β-N-acetylglucosamine (β-GlcNAc) residues on the wall teichoic acid of S. aureus.[2][3]
Signaling Pathway of a this compound-based Antibody-Antibiotic Conjugate
Caption: Mechanism of action of a this compound-based AAC targeting intracellular S. aureus.
Synthesis of this compound
A detailed, publicly available chemical synthesis protocol for this compound is not available. However, it is known to be a semi-synthetic derivative of rifamycin, produced through chemical modifications of the natural product. The biosynthesis of the rifamycin core involves the fermentation of the bacterium Amycolatopsis mediterranei.
The general approach for creating benzoxazinorifamycins like this compound involves modifications at the C3 and C4 positions of the rifamycin SV core. This often includes a reaction with an appropriate amine under specific conditions to form the benzoxazine ring system. For this compound, this would involve the incorporation of a 4-dimethylaminopiperidino group. Researchers interested in synthesizing this compound would likely need to adapt and optimize procedures from the literature on rifamycin and rifalazil analog synthesis.
Application Data: DSTA4637S (this compound-based AAC)
The following tables summarize key data from preclinical and clinical studies of DSTA4637S, an AAC that utilizes this compound.
Table 1: Pharmacokinetic Parameters of DSTA4637S Analytes in Humans (Single IV Dose)
| Analyte | Dose (mg/kg) | Cmax (ng/mL) | Half-life (days) |
| DSTA4637S Conjugate | 150 | ~3,860,000 | - |
| Unconjugated this compound | 150 | 3.86 | 3.9 - 4.3 |
| DSTA4637S Total Antibody | 150 | - | - |
Data extracted from a Phase 1 clinical trial in healthy volunteers. Cmax for the conjugate is estimated based on the reported 10,000-fold higher concentration compared to unconjugated this compound.
Table 2: In Vitro Activity of this compound
| Parameter | Value |
| Frequency of Spontaneous Resistance | ~3.9 x 10⁻⁷ |
This value is comparable to that of rifampin.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-AAC Activity Against Intracellular S. aureus
Objective: To determine the efficacy of a this compound-based AAC in killing S. aureus within phagocytic cells.
Materials:
-
This compound-based AAC (e.g., DSTA4637S)
-
Phagocytic cell line (e.g., macrophages)
-
Staphylococcus aureus strain
-
Cell culture medium and supplements
-
Gentamicin
-
Triton X-100
-
Phosphate-buffered saline (PBS)
-
Tryptic soy agar (TSA) plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed phagocytic cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Bacterial Opsonization: Opsonize the S. aureus strain with the this compound-AAC at various concentrations for 1 hour at 37°C.
-
Infection: Remove the cell culture medium from the phagocytic cells and add the opsonized bacteria at a multiplicity of infection (MOI) of 10:1.
-
Phagocytosis: Incubate for 1 hour to allow for phagocytosis.
-
Removal of Extracellular Bacteria: Wash the cells with PBS and add fresh medium containing gentamicin to kill any remaining extracellular bacteria. Incubate for 1 hour.
-
AAC Treatment: Wash the cells again with PBS and add fresh medium containing serial dilutions of the this compound-AAC.
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Lysis and Bacterial Quantification:
-
Wash the cells with PBS.
-
Lyse the cells with Triton X-100 to release intracellular bacteria.
-
Perform serial dilutions of the lysate in PBS.
-
Plate the dilutions on TSA plates and incubate overnight at 37°C.
-
-
Data Analysis: Count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria. Calculate the percentage of bacterial killing compared to an untreated control.
Experimental Workflow for In Vitro AAC Efficacy Testing
Caption: Workflow for assessing the in vitro efficacy of a this compound-based AAC.
Protocol 2: Pharmacokinetic Analysis of a this compound-AAC in an Animal Model
Objective: To determine the pharmacokinetic profile of a this compound-AAC and its components in a relevant animal model (e.g., mouse).
Materials:
-
This compound-based AAC
-
Animal model (e.g., BALB/c mice)
-
Intravenous (IV) injection equipment
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system
-
ELISA plates and reagents
Procedure:
-
Dosing: Administer a single IV dose of the this compound-AAC to the animals.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 1, 6, 24, 48, 72, 96, 168 hours).
-
Plasma and Serum Preparation:
-
For conjugated and unconjugated this compound analysis, collect blood in heparinized tubes and centrifuge to obtain plasma.
-
For total antibody analysis, collect blood in serum separator tubes and allow it to clot before centrifugation to obtain serum.
-
-
Sample Analysis:
-
Conjugated this compound: Use an affinity capture method (e.g., protein A) to isolate the AAC from plasma, followed by enzymatic release of this compound and quantification by LC-MS/MS.
-
Unconjugated this compound: Directly quantify the free this compound in plasma using LC-MS/MS.
-
Total Antibody: Quantify the total antibody concentration in serum using an ELISA specific for the antibody component of the AAC.
-
-
Data Analysis: Plot the concentration-time profiles for each analyte and calculate key pharmacokinetic parameters (e.g., Cmax, t½, AUC) using appropriate software.
Conclusion
This compound is a promising antibiotic payload for the development of AACs aimed at treating infections caused by intracellular pathogens. Its potent mechanism of action and favorable characteristics for targeted delivery make it a valuable tool for researchers in infectious disease and drug development. The protocols outlined above provide a framework for the preclinical evaluation of novel this compound-based therapeutics.
References
Application Notes and Protocols for the Conjugation of dmDNA31 to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of small molecule payloads to monoclonal antibodies (mAbs) has emerged as a powerful strategy in targeted therapy. This approach combines the high specificity of a mAb for a target antigen with the therapeutic potency of a payload, thereby minimizing off-target toxicity and enhancing the therapeutic index. One such payload is dmDNA31, a potent rifamycin-class antibiotic. When conjugated to a monoclonal antibody targeting a specific pathogen, such as Staphylococcus aureus, it creates an antibody-antibiotic conjugate (AAC) capable of delivering the antibiotic directly to the site of infection.[1][2][3]
This document provides detailed application notes and protocols for the conceptual design and execution of conjugating this compound to a monoclonal antibody. The methodologies described are based on established principles of bioconjugation, with specific reference to the known characteristics of this compound conjugates like DSTA4637S.[1][2][4]
Principle of this compound-mAb Conjugation
The conjugation of this compound to a monoclonal antibody is a multi-step process that involves the antibody, a linker, and the this compound payload. The overall goal is to create a stable and effective AAC. The mechanism of action for a this compound-AAC typically involves the following steps:
-
Targeting: The AAC binds to a specific antigen on the surface of the target bacteria.
-
Internalization: The bacteria, opsonized by the AAC, are internalized by host phagocytic cells.
-
Payload Release: Within the phagolysosome of the host cell, proteases cleave the linker, releasing the active this compound antibiotic.[1][5]
-
Bacterial Killing: The released this compound exerts its bactericidal activity by inhibiting bacterial DNA-dependent RNA polymerase.[3]
A key component in this process is the linker, which connects the antibody to the this compound molecule. For this compound conjugates, a protease-cleavable linker, such as a valine-citrulline (VC) peptide linker, is often employed to ensure that the antibiotic is released in the specific intracellular environment of the phagolysosome.[2][5]
Data Presentation: Key Parameters of this compound-mAb Conjugates
The successful synthesis of a this compound-mAb conjugate is assessed by several critical quality attributes. The following table summarizes key quantitative data that should be determined during the characterization of the conjugate.
| Parameter | Description | Typical Value/Range | Analytical Method(s) | Reference |
| Drug-to-Antibody Ratio (DAR) | The average number of this compound molecules conjugated to a single antibody. This is a critical parameter influencing efficacy and safety. | ~2 | LC-MS, UV/Vis Spectroscopy | [4][6][7] |
| Total Antibody Concentration | The concentration of all antibody species, including conjugated, partially deconjugated, and unconjugated antibody. | Varies | ELISA | [4] |
| Antibody-Conjugated this compound (ac-dmDNA31) Concentration | The concentration of this compound that is covalently attached to the antibody. | Varies | LC-MS/MS | [4] |
| Unconjugated this compound Concentration | The concentration of free this compound in the sample, which should be minimized. | Low (e.g., <4 ng/mL) | LC-MS/MS | [8] |
| Conjugation Efficiency | The percentage of the initial antibody that is successfully conjugated with this compound. | >90% | SDS-PAGE, LC-MS | [9] |
| In Vitro Stability | The stability of the conjugate in plasma over time, assessing premature drug release. | Stable in circulation | Incubation in plasma followed by LC-MS analysis | [5] |
| Potency (MIC/MBC) | The in vitro antibacterial activity of the released this compound against the target pathogen. | Sub-nanomolar range | Broth microdilution assays | [10] |
Experimental Protocols
The following protocols provide a generalized framework for the conjugation of this compound to a monoclonal antibody. These should be optimized based on the specific antibody and research goals.
Protocol 1: Antibody Preparation and Thiol Introduction
For site-specific conjugation, engineered cysteine residues (e.g., THIOMAB™ technology) are often used.[5] This protocol assumes the use of such an antibody.
Materials:
-
Monoclonal antibody with engineered cysteine residues
-
Reduction Buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, pH 7.5)
-
Reducing Agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Desalting columns or dialysis equipment
Procedure:
-
Buffer Exchange: Exchange the antibody into the Reduction Buffer using a desalting column or dialysis to remove any interfering substances. Adjust the antibody concentration to 1-10 mg/mL.
-
Partial Reduction: Add a 5-10 molar excess of TCEP to the antibody solution. The exact molar excess needs to be optimized to selectively reduce the engineered interchain disulfide bonds without disrupting the structural disulfide bonds.
-
Incubation: Incubate the reaction mixture at room temperature for 1-3 hours.
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column, exchanging the antibody into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
Protocol 2: Preparation of this compound-Linker Intermediate
This protocol describes the preparation of a maleimide-functionalized this compound-linker complex. A common linker used is maleimido-caproyl-valine-citrulline-p-aminobenzylcarbamate (MC-VC-PABC).[4][11]
Materials:
-
This compound
-
MC-VC-PABC-NHS ester linker
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide, DMF)
-
Tertiary amine base (e.g., Diisopropylethylamine, DIPEA)
Procedure:
-
Dissolution: Dissolve this compound and a slight molar excess of the MC-VC-PABC-NHS ester linker in the anhydrous solvent.
-
Reaction: Add the tertiary amine base to catalyze the reaction between the amine group on this compound and the NHS ester of the linker.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours, protected from light.
-
Purification: Purify the this compound-linker intermediate using reverse-phase HPLC to remove unreacted starting materials.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.
Protocol 3: Conjugation of this compound-Linker to Antibody
This protocol outlines the conjugation of the maleimide-activated this compound-linker to the reduced antibody.
Materials:
-
Reduced monoclonal antibody (from Protocol 1)
-
This compound-linker intermediate with a maleimide group (from Protocol 2)
-
Conjugation Buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
-
Quenching Reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography, SEC)
Procedure:
-
Conjugation Reaction: Add a 3-5 molar excess of the this compound-linker intermediate to the reduced antibody solution. The optimal ratio should be determined experimentally to achieve the desired DAR.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add a molar excess of the quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups on the linker and unreacted thiols on the antibody. Incubate for 20-30 minutes.
-
Purification: Purify the this compound-mAb conjugate to remove unconjugated this compound-linker, quenching reagent, and any aggregated protein. Size-exclusion chromatography (SEC) is a commonly used method.
-
Buffer Exchange and Storage: Exchange the purified conjugate into a suitable storage buffer (e.g., PBS) and store at 2-8°C.
Protocol 4: Characterization of the this compound-mAb Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination by LC-MS:
-
Principle: The mass of the intact antibody and the conjugate are measured by mass spectrometry. The mass difference corresponds to the number of attached this compound-linker molecules.
-
Procedure:
-
Deglycosylate the antibody-drug conjugate using an appropriate enzyme (e.g., PNGase F) to simplify the mass spectrum.[7]
-
Analyze the deglycosylated conjugate by liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Deconvolute the resulting mass spectrum to obtain the masses of the different drug-loaded antibody species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by a weighted average of the different species.[7]
-
2. Determination of Total Antibody, ac-dmDNA31, and Unconjugated this compound:
-
Total Antibody (ELISA): Use a standard sandwich ELISA protocol with antibodies specific to the monoclonal antibody framework to quantify the total antibody concentration.
-
Antibody-Conjugated this compound (ac-dmDNA31) (LC-MS/MS):
-
Capture the AAC from the sample using an affinity purification method (e.g., Protein A).
-
Elute and enzymatically or chemically cleave the linker to release the this compound.
-
Quantify the released this compound using a validated LC-MS/MS method.[4]
-
-
Unconjugated this compound (LC-MS/MS): Directly quantify the free this compound in the sample using a validated LC-MS/MS method.[4]
3. Purity and Aggregation Analysis by SEC-HPLC:
-
Analyze the purified conjugate by size-exclusion chromatography with UV detection. A single, sharp peak corresponding to the monomeric conjugate indicates high purity and low aggregation.
Visualizations
Caption: Experimental workflow for this compound-mAb conjugation.
References
- 1. Antibody–Antibiotic Conjugates: A Comprehensive Review on Their Therapeutic Potentials Against BacterialInfections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of DSTA4637A: A novel THIOMAB™ antibody antibiotic conjugate against Staphylococcus aureus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hpst.cz [hpst.cz]
- 7. [Determination of drug antibody ratio in an antibody-drug conjugate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | The Use of Antibody-Antibiotic Conjugates to Fight Bacterial Infections [frontiersin.org]
- 11. njbio.com [njbio.com]
Application Note & Protocol: Determining the Minimum Inhibitory Concentration (MIC) of dmDNA31 against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
dmDNA31, a rifamycin-class antibiotic, demonstrates potent bactericidal activity against Staphylococcus aureus, including persistent and stationary-phase cells.[1] It functions by inhibiting the bacterial DNA-dependent RNA polymerase.[1][2][3] This compound is a rifalazil analog, also known as rifalog, and is notably utilized as a payload in antibody-antibiotic conjugates (AACs) to target intracellular S. aureus.[1][2][3][4][5][6][7] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the in vitro efficacy of a novel antimicrobial agent like this compound. The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism.[8][9][10]
This document provides a detailed protocol for determining the MIC of this compound against S. aureus using the broth microdilution method, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14]
Principle of the Method
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[8][9] The method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[9]
Materials and Reagents
-
This compound (stock solution of known concentration)
-
Staphylococcus aureus strains (e.g., reference strain ATCC 29213 for quality control, and clinical isolates)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 0.9% saline or phosphate-buffered saline (PBS)
-
Sterile deionized water
-
Sterile 96-well U-bottom microtiter plates
-
Sterile reservoir troughs
-
Multichannel pipette (8- or 12-channel)
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland turbidity standards (0.5 McFarland)
-
Vortex mixer
-
Resazurin sodium salt (optional, for colorimetric reading)
Experimental Protocol
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration that is at least 10 times the highest concentration to be tested.
-
Further dilutions should be made in sterile CAMHB. The final concentration of the solvent should not exceed 1% (v/v) in any well, as it may affect bacterial growth. A solvent control should be included in the assay.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 isolated colonies.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.
-
Vortex the tube to ensure a homogenous suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done by adding more bacteria or sterile saline/PBS.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Broth Microdilution Procedure
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the highest concentration of this compound (in CAMHB) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well of the same row. Mix well by pipetting up and down.
-
Repeat this process across the plate to the second to last well, discarding the final 100 µL from that well. The last well in each row will serve as a growth control and will not contain this compound.
-
The final volume in each well should be 100 µL.
-
Add 10 µL of the prepared bacterial inoculum (from step 2.5) to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a sterility control (well with only CAMHB) and a growth control (well with CAMHB and bacterial inoculum, but no this compound).
-
Seal the plate with a sterile lid or adhesive seal and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Reading and Interpreting the Results
-
After incubation, visually inspect the microtiter plate for bacterial growth. A button of bacterial cells at the bottom of the U-shaped well indicates growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
(Optional) For a colorimetric endpoint, 10 µL of resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.
Quality Control
It is imperative to include a quality control strain in each assay to ensure the validity of the results. S. aureus ATCC 29213 is a commonly used reference strain for antimicrobial susceptibility testing.[15][16] The MIC of a known antibiotic with established QC ranges for this strain should be determined in parallel with the testing of this compound. The results for the control antibiotic should fall within the acceptable ranges as defined by CLSI.[12]
Data Presentation
The results of the MIC determination can be summarized in a table for clear comparison.
| Staphylococcus aureus Strain | This compound MIC (µg/mL) |
| ATCC 29213 (QC) | Insert Value |
| Methicillin-Susceptible S. aureus (MSSA) Isolate 1 | Insert Value |
| Methicillin-Resistant S. aureus (MRSA) Isolate 1 | Insert Value |
| Vancomycin-Intermediate S. aureus (VISA) Isolate 1 | Insert Value |
Experimental Workflow Diagram
Caption: Workflow for MIC determination of this compound against S. aureus.
Signaling Pathway of this compound Action
This compound is a rifamycin-class antibiotic that targets the bacterial DNA-dependent RNA polymerase, a crucial enzyme for transcription. By binding to the β-subunit of this enzyme, this compound sterically occludes the path of the elongating RNA molecule, thereby inhibiting the synthesis of bacterial RNA and subsequently, proteins. This leads to bacterial cell death.
Caption: Mechanism of action of this compound.
References
- 1. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. A Phase 1, Randomized, Single-Ascending-Dose Study To Investigate the Safety, Tolerability, and Pharmacokinetics of DSTA4637S, an Anti-Staphylococcus aureus Thiomab Antibody-Antibiotic Conjugate, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Preclinical and translational pharmacokinetics of a novel THIOMAB™ antibody-antibiotic conjugate against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apec.org [apec.org]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 14. darvashco.com [darvashco.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing dmDNA31 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs cell proliferation, growth, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent occurrence in various human cancers, making it a prime target for therapeutic intervention.[2][4] This document provides detailed protocols for in vitro assays to evaluate the efficacy of dmDNA31, a novel inhibitor targeting the PI3K/Akt/mTOR pathway. The following protocols describe methods to assess the impact of this compound on cancer cell viability, its ability to induce apoptosis, and its specific effects on the phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway.
Postulated Mechanism of Action of this compound
For the purposes of these protocols, this compound is hypothesized to be a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which leads to the activation of PI3K.[3] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 recruits and activates Akt, a serine/threonine kinase.[3] Activated Akt has numerous downstream targets, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth by phosphorylating S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[5] By inhibiting this pathway, this compound is expected to decrease cancer cell proliferation and induce apoptosis.
Data Presentation
Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) |
| MCF-7 (Breast Cancer) | 0.5 ± 0.08 |
| A549 (Lung Cancer) | 1.2 ± 0.15 |
| U87-MG (Glioblastoma) | 0.8 ± 0.11 |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) |
| MCF-7 | Vehicle Control | 5.2 ± 1.1 |
| This compound (1 µM) | 45.8 ± 3.5 | |
| A549 | Vehicle Control | 4.8 ± 0.9 |
| This compound (2 µM) | 38.2 ± 2.9 |
Table 3: Effect of this compound on PI3K/Akt/mTOR Pathway Phosphorylation
| Protein | Treatment (MCF-7 cells) | Relative Phosphorylation Level (Normalized to Vehicle) |
| p-Akt (Ser473) | This compound (1 µM) | 0.21 ± 0.05 |
| p-mTOR (Ser2448) | This compound (1 µM) | 0.15 ± 0.04 |
| p-S6K (Thr389) | This compound (1 µM) | 0.12 ± 0.03 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, U87-MG)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using propidium iodide (PI).
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM for MCF-7) and a vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V positive, PI negative).
Western Blot Analysis for Pathway Modulation
This technique is used to detect the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[7][8][9]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, and β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound and a vehicle control for 24 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: dmDNA31 for Intracellular Bacterial Infection Models
1. Introduction
dmDNA31, chemically known as 4-dimethylamino piperidino-hydroxybenzoxazinorifamycin, is a potent, next-generation antibiotic belonging to the rifamycin class.[1][2][3] Contrary to what its name might suggest, this compound is not a DNA-based immunomodulator. Instead, it functions by inhibiting bacterial DNA-dependent RNA polymerase, thereby blocking bacterial protein synthesis and leading to rapid bactericidal activity.[1]
In the context of intracellular infections, this compound is primarily utilized as the cytotoxic payload in Antibody-Antibiotic Conjugates (AACs).[1][4] This innovative approach addresses a critical challenge in treating infections caused by pathogens like Staphylococcus aureus, which can survive within host cells (e.g., macrophages), shielding them from many conventional antibiotics and contributing to persistent or recurrent infections.[5] The AAC, such as DSTA4637S, consists of a monoclonal antibody targeting a specific bacterial surface antigen, a cleavable linker, and the this compound payload.[2][5][6] This design allows for targeted delivery of the potent antibiotic directly to the bacteria, which are then internalized by phagocytic host cells, leading to the release of this compound within the intracellular environment.[4][5][7]
2. Mechanism of Action of this compound-based Antibody-Antibiotic Conjugates
The efficacy of this compound in intracellular infection models is dependent on the AAC delivery system. The process involves several key steps:
-
Targeting and Opsonization: The monoclonal antibody component of the AAC specifically binds to a surface antigen on the extracellular bacteria, such as the wall teichoic acid of S. aureus.[2][5]
-
Phagocytosis: Host phagocytic cells, like macrophages, recognize and internalize the AAC-bound bacteria.[2][4][7]
-
Phagolysosomal Fusion: Following internalization, the phagosome containing the bacterium and AAC fuses with a lysosome.[4][5][7]
-
Payload Release: The acidic environment and proteases (e.g., cathepsins) within the phagolysosome cleave the linker connecting the antibody to this compound.[2][4][7]
-
Intracellular Bacterial Killing: The released, active this compound exerts its potent bactericidal effect on the intracellular pathogen by inhibiting its RNA polymerase.[1][4][6]
This mechanism ensures high concentrations of the antibiotic at the site of intracellular bacterial reservoirs while minimizing systemic exposure and off-target effects.[5]
Figure 1. Mechanism of this compound-AAC targeting intracellular bacteria.
3. Host Cell Response to Intracellular Bacteria: The cGAS-STING Pathway
While this compound's mechanism is direct antibiotic action, the presence of bacteria within a host cell's cytosol triggers innate immune responses. A key pathway activated by cytosolic bacterial DNA is the cGAS-STING pathway.[8][9] This host defense mechanism is distinct from the action of this compound but is a critical aspect of the host-pathogen interaction in these models.
-
DNA Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) detects bacterial DNA that has entered the host cell cytoplasm.[8][9]
-
Second Messenger Synthesis: Upon binding DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[9][10]
-
STING Activation: cGAMP binds to and activates the adaptor protein STING (Stimulator of Interferon Genes) located on the endoplasmic reticulum.[9][10]
-
Signal Transduction: Activated STING translocates and recruits the kinase TBK1, which then phosphorylates the transcription factor IRF3.[8][10]
-
Gene Expression: Phosphorylated IRF3 translocates to the nucleus, driving the expression of Type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines, which help coordinate an anti-bacterial response.[8][9][10]
References
- 1. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. journals.asm.org [journals.asm.org]
- 3. A Phase 1, Randomized, Single-Ascending-Dose Study To Investigate the Safety, Tolerability, and Pharmacokinetics of DSTA4637S, an Anti- Staphylococcus aureus Thiomab Antibody-Antibiotic Conjugate, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. A Phase 1, Randomized, Single-Ascending-Dose Study To Investigate the Safety, Tolerability, and Pharmacokinetics of DSTA4637S, an Anti-Staphylococcus aureus Thiomab Antibody-Antibiotic Conjugate, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The cGAS-STING Pathway in Bacterial Infection and Bacterial Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Throughput Cell-Based Assay for Screening dmDNA31 Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA methylation is a critical epigenetic modification involved in the regulation of gene expression. The removal of methyl groups from DNA is catalyzed by DNA demethylases, making them a key area of research in various diseases, particularly cancer.[1][2] dmDNA31 is a novel enzyme hypothesized to possess DNA demethylase activity, playing a crucial role in oncogenic signaling pathways. To facilitate the discovery of small molecule inhibitors of this compound for therapeutic applications, a robust and high-throughput cell-based assay is essential.
This document provides a detailed protocol for a luciferase-based reporter assay designed to quantitatively measure the intracellular activity of this compound.[3][4][5] The assay relies on a genetically engineered cell line that expresses a luciferase reporter gene under the control of a methylated promoter. Activation of this compound leads to demethylation of the promoter, subsequent expression of luciferase, and a quantifiable luminescent signal.
Hypothetical Signaling Pathway of this compound
The activity of this compound is postulated to be regulated by the Growth Factor Receptor (GFR) signaling cascade. Upon binding of a growth factor, the receptor dimerizes and autophosphorylates, initiating a downstream kinase cascade that ultimately leads to the phosphorylation and activation of this compound. Activated this compound then translocates to the nucleus to perform its demethylase function on target gene promoters.
References
Application Notes and Protocols for the Purification of Synthesized dmDNA31
For researchers, scientists, and drug development professionals, the purity of synthesized oligonucleotides is paramount for the accuracy of experimental results and the safety and efficacy of potential therapeutics. This document provides detailed application notes and protocols for the purification of dmDNA31, a rifalazil analog with potent antibiotic properties.
Introduction to this compound and the Importance of Purification
This compound, or 4-dimethylamino piperidino-hydroxybenzoxazinorifamycin, is a synthetic oligonucleotide conjugate with a rifamycin analog moiety. Rifamycins are a class of antibiotics that inhibit bacterial DNA-dependent RNA polymerase, making this compound a promising candidate for targeted antibacterial therapies, particularly in the context of antibody-antibiotic conjugates (AACs).[1][2]
The chemical synthesis of oligonucleotides, especially modified ones like this compound, inevitably results in a heterogeneous mixture containing the desired full-length product alongside truncated sequences (failure sequences or "shortmers"), incompletely deprotected molecules, and other small-molecule impurities from the synthesis and cleavage processes.[3][4] The presence of these impurities can significantly interfere with downstream applications, leading to inaccurate experimental data and potential off-target effects in therapeutic contexts. Therefore, robust purification is a critical step to isolate the full-length, active this compound.
Overview of Purification Methods
Several methods are commonly employed for the purification of synthetic oligonucleotides. The choice of method depends on factors such as the length of the oligonucleotide, the nature of any modifications, the required purity level, and the scale of the synthesis. For a modified oligonucleotide like this compound, which possesses the hydrophobic rifamycin moiety, High-Performance Liquid Chromatography (HPLC) is often the method of choice. Polyacrylamide Gel Electrophoresis (PAGE) offers higher resolution for size-based separation and is also a viable, albeit often lower-yield, option. For less stringent applications, simpler methods like ethanol precipitation can be used for initial cleanup.
Data Presentation: Comparison of Purification Methods
The following table summarizes the expected performance of the primary purification methods for synthesized this compound. The values presented are typical for modified oligonucleotides and may require optimization for this compound specifically.
| Purification Method | Principle | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. The hydrophobic rifamycin moiety and the 5'-DMT group (if present) enhance retention.[4] | >85 | 50-70[5] | Excellent for purifying oligonucleotides with hydrophobic modifications.[4][6] Scalable. | Resolution can decrease with increasing oligonucleotide length.[6] May not efficiently remove n-1 sequences without a 5'-DMT group. |
| Anion-Exchange HPLC (AEX-HPLC) | Separation based on the negative charge of the phosphate backbone.[4] | >90 | Variable, generally good | High resolution for separating based on length.[6] Can be performed at high pH to disrupt secondary structures.[4] | Resolution decreases for longer oligonucleotides.[4] The hydrophobic nature of this compound might require optimization of mobile phases. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge.[7] | >95 | 20-50[5] | Highest resolution for separating full-length product from truncated sequences.[8] | Lower yield due to extraction from the gel matrix.[9] Can be damaging to certain modifications (though less of a concern for the stable rifamycin moiety).[10] Not easily scalable. |
| Ethanol Precipitation | Differential solubility in the presence of salt and alcohol. | Low (removes small molecules) | High | Simple, rapid, and inexpensive method for desalting and concentrating the sample. | Does not effectively remove oligonucleotide-based impurities like truncated sequences. |
Experimental Protocols
The following are detailed protocols for the purification of synthesized this compound. It is recommended to perform analytical scale purifications to optimize conditions before proceeding to a preparative scale.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is recommended for the primary purification of this compound, leveraging the hydrophobicity of the rifamycin moiety. The "Trityl-on" approach, where the 5'-dimethoxytrityl (DMT) group is left on during purification, can significantly enhance the separation of the full-length product from failure sequences.[4]
Materials:
-
Crude, synthesized this compound (lyophilized)
-
HPLC-grade acetonitrile (ACN)
-
Triethylammonium acetate (TEAA) buffer, 2.0 M, pH 7.0
-
HPLC-grade water
-
Detritylation solution (e.g., 80% acetic acid in water or 3% trichloroacetic acid in dichloromethane)
-
Ammonium bicarbonate solution, 0.1 M
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude this compound pellet in a suitable volume of 0.1 M TEAA buffer.
-
HPLC Setup:
-
Mobile Phase A: 0.1 M TEAA in water
-
Mobile Phase B: 0.1 M TEAA in 50% ACN/water
-
Column: C18 reversed-phase column
-
Detector Wavelength: 260 nm (for the DNA) and a secondary wavelength appropriate for the rifamycin moiety (e.g., 334 nm).
-
Flow Rate: Typically 1.0 mL/min for analytical scale.
-
-
Purification (Trityl-on):
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved this compound sample.
-
Run a linear gradient of Mobile Phase B from 5% to 70% over 30-40 minutes. The hydrophobic, DMT-on, full-length this compound will elute later than the non-DMT-bearing failure sequences.
-
Collect fractions corresponding to the major peak of the full-length product.
-
-
Detritylation (if Trityl-on purification was performed):
-
Pool the collected fractions and evaporate the solvent.
-
Redissolve the residue in the detritylation solution and incubate for 30 minutes at room temperature.
-
Quench the reaction by adding 0.1 M ammonium bicarbonate.
-
-
Desalting:
-
The detritylated product can be desalted using a C18 Sep-Pak cartridge or by ethanol precipitation (see Protocol 3).
-
-
Analysis:
-
Analyze the purity of the final product by analytical RP-HPLC and mass spectrometry.
-
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
PAGE purification offers the highest resolution for separating oligonucleotides based on size. This is particularly useful for removing n-1 and other shortmer impurities.
Materials:
-
Crude or partially purified this compound
-
Urea
-
Acrylamide/Bis-acrylamide solution (e.g., 19:1)
-
10X TBE buffer (Tris/Borate/EDTA)
-
Ammonium persulfate (APS), 10% solution
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Gel loading buffer (e.g., 90% formamide, 1X TBE, bromophenol blue, xylene cyanol)
-
Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)
-
UV transilluminator or fluorescent TLC plate for shadowing
-
Sterile scalpel or razor blade
Procedure:
-
Gel Preparation:
-
Prepare a denaturing polyacrylamide gel of the appropriate percentage (e.g., 10-20%) containing 7 M urea in 1X TBE buffer.
-
Add APS and TEMED to initiate polymerization. Pour the gel and allow it to set.
-
-
Sample Preparation:
-
Dissolve the this compound pellet in gel loading buffer.
-
Heat the sample at 95°C for 5 minutes to denature any secondary structures and then place it on ice.
-
-
Electrophoresis:
-
Pre-run the gel to equilibrate the temperature.
-
Load the denatured this compound sample into the wells.
-
Run the gel at a constant voltage until the desired separation is achieved (indicated by the migration of tracking dyes).
-
-
Visualization and Excision:
-
Visualize the bands by UV shadowing on a fluorescent plate. The full-length product should be the most prominent, slowest-migrating band.
-
Carefully excise the band corresponding to the full-length this compound using a sterile scalpel.[11]
-
-
Elution:
-
Crush the excised gel slice and place it in a microcentrifuge tube.
-
Add elution buffer to cover the gel fragments.
-
Incubate at 37°C overnight with gentle agitation to allow the DNA to diffuse out of the gel matrix.
-
-
Recovery:
-
Centrifuge the tube and carefully collect the supernatant containing the purified this compound.
-
Remove any remaining gel particles by passing the supernatant through a spin filter.
-
Desalt and concentrate the eluted this compound using ethanol precipitation (Protocol 3).
-
-
Analysis:
-
Assess the purity and concentration of the final product.
-
Protocol 3: Ethanol Precipitation
This protocol is primarily used for desalting and concentrating the this compound sample after HPLC or PAGE purification.
Materials:
-
Purified this compound solution
-
3 M Sodium acetate, pH 5.2
-
Ice-cold 100% ethanol
-
70% ethanol in nuclease-free water
-
Microcentrifuge
Procedure:
-
To the aqueous solution of this compound, add 1/10th volume of 3 M sodium acetate, pH 5.2.
-
Add 2.5 to 3 volumes of ice-cold 100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 1 hour to precipitate the DNA.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the pellet by adding 500 µL of 70% ethanol and centrifuging for 10 minutes.
-
Remove the supernatant and air-dry the pellet to remove any residual ethanol.
-
Resuspend the purified this compound pellet in a desired volume of nuclease-free water or buffer.
Mandatory Visualizations
Synthesis and Purification Workflow for this compound
Caption: Workflow for the synthesis and purification of this compound.
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.
References
- 1. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. tandfonline.com [tandfonline.com]
- 3. fr.gilson.com [fr.gilson.com]
- 4. labcluster.com [labcluster.com]
- 5. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. genscript.com [genscript.com]
- 8. Oligonucleotide Purity and Purification Method - BSI [biosyn.com]
- 9. Purification & Yield [eurofinsgenomics.com]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. Protocol for PAGE Gel Purification [ibiblio.org]
Application Notes and Protocols for dmDNA31 in Treating MRSA Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to multiple antibiotics. A promising therapeutic strategy involves the use of antibody-antibiotic conjugates (AACs) to deliver potent antibiotics directly to the site of infection, thereby increasing efficacy and minimizing systemic toxicity. dmDNA31 (4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin) is a novel, potent rifamycin-class antibiotic.[1][2][3] It is a rifalazil analog with effective bactericidal activity against persistent and stationary-phase S. aureus.[1] Due to its potent activity, this compound has been developed as the cytotoxic payload in the investigational AAC, DSTA4637S, for the targeted treatment of MRSA infections.
These application notes provide a comprehensive overview of this compound's application as part of an AAC, summarizing its mechanism of action, preclinical and clinical data, and providing detailed protocols for key experimental evaluations.
Mechanism of Action
This compound functions by inhibiting bacterial DNA-dependent RNA polymerase.[1][2] It binds to the β subunit of the RNA polymerase within the DNA/RNA channel, which physically obstructs the elongation of RNA transcripts beyond two or three nucleotides.[1] This steric-occlusion mechanism effectively halts bacterial protein synthesis, leading to bacterial cell death.[1]
In the context of treating MRSA, this compound is conjugated to a human monoclonal antibody that targets the β-N-acetylglucosamine (β-GlcNAc) residues of wall teichoic acid (WTA), a major component of the S. aureus cell wall.[1][2] This AAC, known as DSTA4637S, is designed to specifically target intracellular S. aureus, a reservoir for recurrent infections that is often shielded from conventional antibiotics.[2][4]
The mechanism of DSTA4637S action involves a multi-step process:
-
Binding: The antibody component of DSTA4637S binds to the WTA on the surface of S. aureus.[2][4]
-
Internalization: Host phagocytic cells, such as macrophages, and other cells like epithelial cells, recognize and internalize the DSTA4637S-bound bacteria.[2][4]
-
Trafficking and Cleavage: The internalized complex is trafficked to the phagolysosome. Inside this acidic compartment, lysosomal proteases, specifically cathepsins, cleave the valine-citrulline (VC) linker that connects the antibody to this compound.[1][2][4]
-
Drug Release and Bacterial Killing: The cleavage of the linker releases the active this compound antibiotic inside the host cell, where it can effectively kill the intracellular bacteria.[2][4]
Data Presentation
Preclinical Efficacy of DSTA4637S in Mouse Bacteremia Models
| Model | Treatment Group | Dosage | Key Findings | Reference |
| S. aureus Bacteremia | DSTA4637A | 25 mg/kg (single dose) | Substantially reduced bacterial load in kidneys, heart, and bones at 4 days post-infection. | [2] |
| S. aureus Bacteremia | DSTA4637A | 50 mg/kg (single dose) | Substantially reduced bacterial load in kidneys, heart, and bones; superior to 3 days of vancomycin treatment. | [2] |
| MRSA Challenge | DSTA4637S (pre-treatment) | Not specified | Significantly lower CFU burden in kidneys four days after infection compared to vancomycin pre-treatment. | [5] |
Phase 1 Clinical Trial of DSTA4637S in Healthy Volunteers (NCT02596399)
| Parameter | Description | Dosage Groups (Single IV Dose) | Key Outcomes | Reference |
| Study Design | First-in-human, randomized, double-blind, placebo-controlled, single-ascending-dose trial. | 5, 15, 50, 100, and 150 mg/kg | Generally safe and well-tolerated. No serious or severe adverse events. Favorable pharmacokinetic profile supporting further development. | [3] |
| Participants | 30 healthy male and female volunteers (18-65 years old). | 4 active : 2 placebo per cohort | Pharmacokinetics of the conjugate and total antibody were dose-proportional. Systemic exposure of unconjugated this compound was low. | [3] |
| Follow-up | 85 days post-dosing. | N/A | No DSTA4637S-induced anti-drug antibody responses were observed. | [3] |
Mandatory Visualizations
Caption: Workflow of DSTA4637S from extracellular binding to intracellular killing of MRSA.
Caption: Mechanism of action of this compound on bacterial RNA polymerase.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of DSTA4637S
Objective: To determine the lowest concentration of DSTA4637S that inhibits the visible growth of MRSA in vitro. Note that the AAC is not expected to have direct antibacterial activity without internalization and cleavage; this protocol tests for any inherent, direct activity.
Materials:
-
DSTA4637S
-
MRSA strain (e.g., USA300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Bacterial incubator (37°C)
Procedure:
-
Prepare a bacterial inoculum by suspending MRSA colonies in CAMHB to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension 1:100 in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare serial two-fold dilutions of DSTA4637S in CAMHB in a 96-well plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Add 50 µL of the bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the AAC that shows no visible bacterial growth.
-
Optionally, read the optical density at 600 nm (OD600) using a plate reader to confirm visual assessment.
Protocol 2: In Vitro Intracellular MRSA Killing Assay
Objective: To evaluate the efficacy of DSTA4637S in killing MRSA that has been phagocytosed by macrophages.
Materials:
-
Macrophage cell line (e.g., J774A.1)
-
DMEM with 10% FBS
-
MRSA strain
-
DSTA4637S
-
Vancomycin (as a comparator)
-
Lysostaphin
-
Trypsin-EDTA
-
Sterile water for cell lysis
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Cell Seeding: Seed macrophages into 24-well plates at a density of 2 x 10^5 cells/well and incubate overnight to allow adherence.
-
Bacterial Opsonization & Infection: Opsonize mid-log phase MRSA with 10% human serum. Wash and resuspend bacteria in antibiotic-free DMEM. Infect the macrophage monolayers at a multiplicity of infection (MOI) of 10:1.
-
Phagocytosis: Centrifuge the plates briefly to synchronize infection and incubate for 1 hour to allow phagocytosis.
-
Removal of Extracellular Bacteria: Wash the cells with PBS and then treat with media containing lysostaphin (5 µg/mL) for 30 minutes to kill extracellular bacteria.
-
AAC Treatment: Wash the cells again and add fresh media containing serial dilutions of DSTA4637S or a control antibiotic (e.g., vancomycin). Include an untreated control.
-
Incubation: Incubate the treated, infected cells for 24 hours.
-
Quantification of Intracellular Bacteria:
-
Wash the cells with PBS.
-
Lyse the macrophages with sterile, cold water for 10 minutes.
-
Serially dilute the lysates and plate on TSA plates to enumerate surviving intracellular bacteria (CFU).
-
-
Analysis: Calculate the percentage of bacterial killing relative to the untreated control.
Protocol 3: In Vivo Murine Bacteremia Model
Objective: To assess the therapeutic efficacy of DSTA4637S in a systemic MRSA infection model.
Materials:
-
6-8 week old female BALB/c mice
-
MRSA strain
-
DSTA4637S
-
Vehicle control (e.g., sterile saline)
-
Standard of care antibiotic (e.g., vancomycin)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
Procedure:
-
Infection: Prepare an MRSA inoculum in TSB. Infect mice via intravenous (tail vein) injection with a predetermined lethal or sub-lethal dose of MRSA (e.g., 1 x 10^7 CFU).
-
Treatment: At a specified time post-infection (e.g., 2 hours or 24 hours), administer a single dose of DSTA4637S, vancomycin, or vehicle control via intravenous or intraperitoneal injection.
-
Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for up to 7 days.
-
Bacterial Burden Assessment:
-
At a predetermined endpoint (e.g., Day 4 post-infection), euthanize a cohort of mice from each treatment group.[2]
-
Aseptically harvest target organs (e.g., kidneys, heart, bones).[2]
-
Homogenize the tissues in sterile PBS.
-
Serially dilute the homogenates and plate on TSA plates to determine the bacterial load (CFU/gram of tissue).
-
-
Data Analysis: Compare the bacterial burden in the organs of DSTA4637S-treated mice to the control groups. Analyze survival data using Kaplan-Meier survival curves.
Conclusion
This compound, when incorporated into the antibody-antibiotic conjugate DSTA4637S, represents a highly targeted and effective strategy for treating MRSA infections, particularly those involving intracellular bacteria. The mechanism, which relies on antibody-mediated delivery and intracellular release of the potent rifamycin antibiotic, has shown significant promise in both preclinical models and early-phase clinical trials. The provided protocols offer a framework for the continued evaluation and development of this and similar AAC-based therapies against challenging bacterial pathogens.
References
- 1. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. A Phase 1, Randomized, Single-Ascending-Dose Study To Investigate the Safety, Tolerability, and Pharmacokinetics of DSTA4637S, an Anti-Staphylococcus aureus Thiomab Antibody-Antibiotic Conjugate, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1, Randomized, Single-Ascending-Dose Study To Investigate the Safety, Tolerability, and Pharmacokinetics of DSTA4637S, an Anti- Staphylococcus aureus Thiomab Antibody-Antibiotic Conjugate, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigational agents for the treatment of methicillin-resistant Staphylococcus aureus (MRSA) bacteremia: Progress in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting dmDNA31 Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges encountered with dmDNA31 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound, also known as 4-dimethylamino piperidino-hydroxybenzoxazinorifamycin, is a potent rifamycin-class antibiotic. It is a rifalazil analog used as a cytotoxic payload in antibody-antibiotic conjugates (AACs) for targeted therapy against bacterial infections, such as those caused by Staphylococcus aureus. Like many rifamycin derivatives, this compound is a hydrophobic molecule with inherently low aqueous solubility, which can present significant challenges during experimental procedures and formulation development.
Q2: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What are the likely causes?
Several factors can contribute to the poor solubility of this compound in aqueous solutions:
-
Hydrophobic Nature: The complex macrocyclic structure of rifamycins leads to their hydrophobicity.
-
pH of the Solution: The solubility of rifamycin derivatives is often pH-dependent. For instance, the related compound rifalazil exhibits significantly higher solubility at acidic pH compared to neutral or slightly acidic pH.
-
High Concentration: Attempting to dissolve this compound at a concentration that exceeds its solubility limit in a particular aqueous buffer will result in incomplete dissolution or precipitation.
-
Inappropriate Solvent System: Direct dissolution in purely aqueous buffers is often challenging for highly hydrophobic compounds like this compound.
Troubleshooting Guide
Issue: this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris-HCl).
Cause: Direct dissolution of hydrophobic compounds in aqueous solutions is often inefficient.
Solution:
-
Use of an Organic Co-solvent: First, dissolve the this compound powder in a minimal amount of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.
-
Stepwise Dilution: After complete dissolution in the organic solvent, slowly add the aqueous buffer to the this compound solution while vortexing or stirring. This gradual dilution helps to prevent immediate precipitation.
Issue: After initial dissolution, my this compound solution becomes cloudy or forms a precipitate over time.
Cause: This may indicate that the final concentration of this compound in the aqueous buffer is still above its solubility limit, or that the compound is aggregating. The percentage of the organic co-solvent may also be too low to maintain solubility.
Solution:
-
Increase the proportion of the organic co-solvent: If your experimental conditions allow, increasing the final concentration of the organic co-solvent (e.g., DMSO) may help to keep this compound in solution.
-
Adjust the pH of the aqueous buffer: The solubility of rifalazil, an analog of this compound, is highly pH-dependent. Consider preparing your final solution in a buffer with a more acidic pH if your experiment can tolerate it.
-
Use of Solubilizing Excipients: For formulation development, consider the use of excipients that can enhance solubility, such as cyclodextrins (e.g., sulfobutylether-β-cyclodextrin, SBE-β-CD) or non-ionic surfactants (e.g., Tween 80).
Quantitative Data Summary
The following tables provide solubility data for rifalazil, a close analog of this compound, which can serve as a valuable reference.
Table 1: pH-Dependent Aqueous Solubility of Rifalazil
| pH | Solubility (mg/mL) |
| 2 | ~2000 |
| 5 | 0.5 |
Data serves as an estimate for this compound due to its structural similarity to rifalazil.
Table 2: Formulations for Achieving Higher Concentrations of Rifalazil in Aqueous Systems
| Formulation Components | Achieved Concentration (mg/mL) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.2 |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.2 |
These formulations are intended for in vivo use but demonstrate effective solubilization strategies that can be adapted for in vitro experiments.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution in aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of a Working Solution of this compound in an Aqueous Buffer
Objective: To prepare a diluted working solution of this compound in an aqueous buffer from a concentrated DMSO stock.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
Procedure:
-
Bring the this compound stock solution and the aqueous buffer to room temperature.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer.
-
Continue vortexing for a few seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it may indicate that the solubility limit has been exceeded.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key factors influencing the aqueous solubility of this compound.
Optimizing dmDNA31 Concentration for In Vitro Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the in vitro experimental use of dmDNA31, a potent rifamycin-class antibiotic. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a rifalazil analog that functions by inhibiting bacterial DNA-dependent RNA polymerase. It physically blocks the elongation of the RNA transcript, thereby preventing the synthesis of bacterial proteins. This "steric-occlusion" mechanism halts the synthesis of the second or third phosphodiester bond in the RNA backbone.
Q2: What is the typical starting concentration range for in vitro antibacterial activity assays with this compound?
A2: Based on data from similar benzoxazinorifamycins like KRM-1648, a starting point for determining the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacterial strains would be in the range of 0.004 to 1.56 µg/mL[1]. For intracellular activity assays in infected macrophages, concentrations between 0.05 and 1 µg/mL have been shown to be effective for related compounds[2][3].
Q3: What is a suitable concentration range for testing the cytotoxicity of this compound on mammalian cells?
A3: For rifampicin, a related rifamycin, no significant cytotoxicity was observed in various human skin cell lines at concentrations up to 50 µg/mL, with cytotoxic effects becoming apparent at 200 µg/mL[4]. Another study on human hepatoma (HepG2) cells showed no cytotoxicity up to approximately 121.5 µg/mL after 24 hours of exposure[4]. A separate study even indicated no cytotoxic effects on neuronal cells at concentrations as high as 100 µM[5]. A starting range of 10-100 µg/mL is therefore recommended for initial cytotoxicity assessments of this compound.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound, like other rifamycins, has low solubility in water. It is recommended to dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol to create a stock solution[6][7]. For aqueous solutions, it is best to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer[7]. The stability of rifamycins in solution is pH-dependent, with greater stability observed at neutral pH[8][9]. Acidic conditions can lead to rapid degradation[8]. Stock solutions in DMSO can be stored at -20°C for extended periods, but aqueous working solutions should be prepared fresh for each experiment due to the potential for degradation in culture media at 37°C[10]. The addition of an antioxidant like ascorbic acid may help to prevent oxidation in solution[8].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no antibacterial activity | This compound degradation: Rifamycins can be unstable in acidic conditions and in some culture media over time[8][10]. | Prepare fresh working solutions of this compound for each experiment. Ensure the pH of the culture medium is neutral. Consider adding a stabilizing agent like ascorbic acid to your media[8]. |
| Bacterial resistance: The target bacteria may have inherent or acquired resistance to rifamycins. | Verify the susceptibility of your bacterial strain to rifampicin or other rifamycins. If resistance is suspected, consider using a different antibiotic or a combination therapy approach. | |
| Incorrect concentration: Errors in calculating or preparing dilutions can lead to sub-optimal concentrations. | Double-check all calculations and ensure accurate pipetting. Perform a serial dilution series to test a wider range of concentrations. | |
| High background cytotoxicity in uninfected cells | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to mammalian cells. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Run a solvent-only control to assess its effect on cell viability. |
| This compound cytotoxicity: The concentration of this compound used may be toxic to the mammalian cells. | Perform a dose-response cytotoxicity assay to determine the maximum non-toxic concentration of this compound for your cell line. Start with a lower concentration range based on the FAQ section. | |
| Inconsistent results between experiments | Variability in bacterial inoculum: The number of bacteria used to infect cells can affect the outcome of the experiment. | Standardize the bacterial inoculum preparation. Measure the optical density (OD) of the bacterial culture and plate serial dilutions to confirm the colony-forming units (CFU) per milliliter. |
| Variability in cell culture conditions: Changes in cell passage number, confluency, or media composition can influence experimental results. | Use cells within a consistent passage number range. Seed cells at a consistent density and ensure they are in a logarithmic growth phase at the time of the experiment. Use the same batch of media and supplements for all related experiments. |
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the standard broth microdilution method and can be used to determine the MIC of this compound against a specific bacterial strain[11][12].
Materials:
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase
-
Sterile diluent (e.g., growth medium)
-
Spectrophotometer
-
Plate reader (optional)
Procedure:
-
Prepare Serial Dilutions: a. In a 96-well plate, add 100 µL of sterile growth medium to wells 2 through 12 of a single row. b. Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the positive control (bacteria, no drug), and well 12 will be the negative control (medium only).
-
Prepare Bacterial Inoculum: a. Dilute the bacterial culture in growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: a. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.
Data Presentation
Table 1: Example MIC Data for Benzoxazinorifamycin (KRM-1648) against Mycobacterium Species
| Bacterial Species | MIC Range (µg/mL) |
| M. tuberculosis (RIF-susceptible) | ≤0.015 |
| M. avium complex | 0.004 - 0.0625 |
| M. intracellulare | 0.004 - 0.0625 |
| M. kansasii | 0.05 |
| M. marinum | ≤0.0125 |
| M. scrofulaceum | 0.1 |
| M. avium | 1.56 |
Data from references[1] and[13].
Table 2: Example Cytotoxicity Data for Rifampicin on Mammalian Cell Lines
| Cell Line | Concentration with >70% Viability | Concentration with <70% Viability | Incubation Time |
| Keratinocytes (primary) | ≤50 µg/mL | 200 µg/mL | 72 h |
| Fibroblasts (primary) | ≤50 µg/mL | 200 µg/mL | 72 h |
| HaCaT (immortalized keratinocytes) | ≤50 µg/mL | 200 µg/mL | 72 h |
| 3T3 (immortalized fibroblasts) | ≤50 µg/mL | 200 µg/mL | 48-72 h |
| HepG2 (hepatoma) | ≤121.51 µg/mL | Not specified | 24 h |
| Dopaminergic Neurons | ≤100 µM | Not cytotoxic at this concentration | Not specified |
Data from references[4] and[5].
Visualizations
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Mechanism of action of this compound.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. In vitro antimicrobial activity of benzoxazinorifamycin, KRM-1648, against Mycobacterium avium complex, determined by the radiometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of the benzoxazinorifamycin KRM 1648 and ethambutol against Mycobacterium avium complex in vitro and in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antimycobacterial activities of newly synthesized benzoxazinorifamycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rifampicin inhibits neurodegeneration in the optic nerve transection model in vivo and after 1-methyl-4-phenylpyridinium intoxication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Rifampin Stability in 7H9 Broth and Löwenstein-Jensen Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Defining the minimum inhibitory concentration of 22 rifamycins in iron limited, physiologic medium against Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. In vitro activity of the benzoxazinorifamycin KRM-1648 against drug-susceptible and multidrug-resistant tubercle bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent dmDNA31 degradation during experiments
This guide provides troubleshooting advice and frequently asked questions regarding the handling and stability of the dmDNA31 molecule during experiments.
Important Note on this compound: Before proceeding, it is crucial to clarify that This compound is not a DNA molecule . It is a potent, rifamycin-class antibiotic payload designed for use in Antibody-Antibiotic Conjugates (AACs)[1][2]. Its mechanism of action involves inhibiting bacterial DNA-dependent RNA polymerase[2]. Therefore, degradation pathways and prevention methods differ significantly from those for nucleic acids. This guide addresses the stability of this compound as a small molecule antibiotic.
Frequently Asked Questions (FAQs)
Q1: My experiment is yielding inconsistent results. Could this compound degradation be the cause?
A: Yes, inconsistent results can be a sign of payload degradation. This compound, as a complex organic molecule, can be susceptible to several factors that lead to its breakdown, including improper storage, exposure to light, extreme pH, repeated freeze-thaw cycles, and the presence of reactive chemicals[3][4][5]. Degradation can reduce the effective concentration of the active molecule, leading to variability in your assays.
Q2: What are the primary causes of this compound degradation in a laboratory setting?
A: The primary causes of degradation for a rifamycin-class molecule like this compound include:
-
Hydrolysis: Susceptibility to breakdown in highly acidic or alkaline aqueous solutions[6][7].
-
Oxidation: Reactive oxygen species can damage the molecule's structure.
-
Photodegradation: Exposure to UV or even ambient light can cause structural changes and inactivation[3][8][9].
-
Temperature Instability: Elevated temperatures accelerate chemical degradation[5][10]. Storing at room temperature for extended periods is not recommended[4][11].
-
Improper Solvents: Using solvents that are not pure or contain reactive impurities can degrade the molecule.
Q3: How can I detect if my this compound stock has degraded?
A: Detecting degradation typically requires analytical methods. The most common approaches include:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity and integrity of small molecules. A degraded sample will show additional peaks or a decrease in the area of the main peak.
-
Mass Spectrometry (MS): Can be used to identify the mass of the intact molecule and any degradation products.
-
UV-Vis Spectroscopy: While less specific, a change in the absorbance spectrum could indicate degradation.
If you suspect degradation, comparing a problematic sample to a fresh, properly handled sample using one of these methods is the best course of action.
Troubleshooting Guides
Issue 1: Loss of Potency in Cellular Assays
If you observe a decrease in the expected biological activity of this compound, follow this troubleshooting workflow.
Caption: Workflow for troubleshooting loss of this compound activity.
Issue 2: Physical Changes in this compound Solution (e.g., color change, precipitation)
If you notice a change in the appearance of your this compound solution, it may indicate a stability issue.
Caption: Troubleshooting physical instability of this compound solutions.
Data & Protocols
Table 1: Recommended Storage Conditions for this compound
To maximize shelf life, this compound should be stored under conditions that minimize exposure to factors known to cause degradation. These are general recommendations based on best practices for sensitive small molecules and rifamycin-class antibiotics.
| Form | Temperature | Light Conditions | Atmosphere | Notes |
| Solid (Powder) | -20°C or -80°C[3][12] | Protect from light (use amber vials) | Store under inert gas (Argon or Nitrogen) if possible | Long-term storage is best in solid form at ultra-low temperatures[12][13]. |
| Stock Solution (in DMSO) | -20°C or -80°C | Protect from light (use amber vials or wrap in foil) | N/A | Prepare single-use aliquots to avoid repeated freeze-thaw cycles[4][5][14]. |
| Working Solution (in aqueous buffer) | 2-8°C | Protect from light | N/A | Prepare fresh for each experiment. Do not store for more than 24 hours. |
Table 2: Recommended Solvents and pH Conditions
The choice of solvent and the pH of aqueous buffers are critical for maintaining the stability of this compound.
| Parameter | Recommendation | Rationale |
| Primary Stock Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High solubility for many organic molecules and generally non-reactive. Use high-purity, anhydrous grade. |
| Aqueous Buffer pH | pH 7.0 - 8.0 | DNA is most stable in a slightly basic buffer, and extreme pH levels can cause degradation[6][14]. While this compound is not DNA, maintaining a near-neutral to slightly basic pH is a safe starting point to prevent acid or base-catalyzed hydrolysis[7]. |
| Buffers to Use with Caution | Buffers containing reactive species | Avoid buffers with components that could react with the this compound molecule. Perform compatibility tests if unsure. |
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol outlines the best practices for preparing this compound solutions to minimize the risk of degradation.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile, nuclease-free microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated pipettes with sterile, low-retention tips
-
Appropriate aqueous experimental buffer (e.g., PBS, pH 7.4)
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric water onto the powder.
-
Stock Solution Preparation:
-
Under subdued light, add the appropriate volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Mix by gentle vortexing or pipetting up and down until the solid is completely dissolved. Avoid vigorous shaking to prevent mechanical stress, a principle borrowed from handling large molecules that also applies to preventing aerosolization of potent compounds[15].
-
-
Aliquoting:
-
Immediately dispense the stock solution into single-use aliquots in light-protected microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment.
-
This practice is critical to avoid repeated freeze-thaw cycles, which are a known cause of degradation for many molecules[4][5][12].
-
-
Storage:
-
Working Solution Preparation:
-
For each experiment, thaw one aliquot of the stock solution on ice.
-
Dilute the stock solution to the final working concentration using your pre-chilled experimental buffer.
-
Prepare this working solution immediately before use. Do not store diluted aqueous solutions.
-
-
Disposal: Discard any unused portion of the thawed stock aliquot and the final working solution according to your institution's safety guidelines for chemical waste.
References
- 1. Characterization of Tissue Distribution, Catabolism, and Elimination of an Anti- Staphylococcus aureus THIOMAB Antibody-Antibiotic Conjugate in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. quora.com [quora.com]
- 5. Your DNA may be degraded | Thermo Fisher Scientific - US [thermofisher.com]
- 6. How does pH affect DNA stability? | AAT Bioquest [aatbio.com]
- 7. pH stability of oligonucleotides [biosyn.com]
- 8. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. sustain.ubc.ca [sustain.ubc.ca]
- 12. Genomic DNA Sample Collection & Storage | Azenta Life Sciences [azenta.com]
- 13. Best Practices for Long-Term DNA Storage (-80°C vs. Lyophilization) [synapse.patsnap.com]
- 14. DNA sample storage: best practices after extraction | QIAGEN [qiagen.com]
- 15. cambrianbioworks.com [cambrianbioworks.com]
- 16. researchgate.net [researchgate.net]
improving the stability of dmDNA31 in different buffers
Disclaimer: The following stability guidelines for dmDNA31 are extrapolated from data on rifampicin and other rifamycin-class antibiotics. Specific stability studies for this compound are not publicly available at this time. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of this compound in solution?
A1: Based on studies of the closely related antibiotic, rifampicin, this compound is expected to be most stable in a slightly acidic to neutral pH range. For rifampicin, the optimal stability is reported to be between pH 4.0 and 7.0.[1][2][3] Highly acidic (below pH 4.0) or alkaline conditions can lead to rapid degradation.[1][4]
Q2: Which buffer systems are recommended for storing and working with this compound?
A2: For rifampicin, formate buffers have been shown to have a minimal adverse effect on stability.[1][5] Acetate and borate buffers are also considered more suitable than phosphate buffers.[2] Phosphate buffers have been observed to accelerate the degradation of rifampicin and should be used with caution.[2]
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for rifamycin-class antibiotics like this compound are hydrolysis and oxidation.[6][7] In acidic conditions, hydrolysis can lead to the formation of 3-formyl rifamycin SV, a less active derivative.[8][9] Oxidation can occur in the presence of atmospheric oxygen, especially in alkaline solutions.[6]
Q4: How should I store this compound solutions to ensure maximum stability?
A4: For short-term storage (up to 24 hours), solutions should be kept at 2-8°C and protected from light.[10] For long-term storage, it is recommended to store aliquots of this compound in a suitable solvent like DMSO at -20°C or -80°C.[4][11] Avoid repeated freeze-thaw cycles.
Q5: Can I do anything to prevent the oxidation of this compound in my experiments?
A5: Yes, the addition of antioxidants such as sodium ascorbate can help prevent the oxidation of rifampicin and likely this compound.[4] It is also advisable to use deoxygenated buffers and minimize the exposure of the solution to air.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity over a short period in an experimental buffer. | Inappropriate pH: The buffer pH may be too acidic or too alkaline. | Measure the pH of your buffer. Adjust the pH to be within the optimal range of 4.0-7.0. |
| Reactive Buffer Components: The buffer itself may be accelerating degradation (e.g., phosphate buffer). | Switch to a more inert buffer system such as formate, borate, or acetate buffer.[1][2] | |
| Precipitation observed in the this compound solution. | Low Solubility at Experimental pH: The solubility of rifamycins can be pH-dependent. | Ensure the pH of your solution is within a range where this compound remains soluble. Rifampicin is slightly soluble in water, with solubility varying with pH.[4] |
| Degradation Product Formation: The precipitate could be a less soluble degradation product like 3-formyl rifamycin SV. | Confirm degradation using analytical methods like HPLC. If degradation is confirmed, address the root cause (e.g., pH, buffer type). | |
| Inconsistent experimental results with this compound. | Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation. | Aliquot your stock solutions to avoid multiple freeze-thaw cycles. |
| Light Exposure: Rifamycins can be light-sensitive. | Protect this compound solutions from light by using amber tubes or covering tubes with foil.[10] | |
| Oxidation: Exposure to atmospheric oxygen can cause degradation. | Use freshly prepared, deoxygenated buffers. Consider adding an antioxidant like sodium ascorbate.[4] |
Experimental Protocols
Protocol 1: Determining the Optimal Buffer for this compound Stability
Objective: To identify the most suitable buffer system for maintaining this compound stability under specific experimental temperatures.
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare Buffer Solutions: Prepare a panel of buffers (e.g., 50 mM Formate, 50 mM Acetate, 50 mM Borate, 50 mM Phosphate) at your desired experimental pH (e.g., pH 5.0, 6.0, 7.0).
-
Incubation: Dilute the this compound stock solution to the final experimental concentration in each buffer. Aliquot the solutions into separate tubes for each time point. Incubate the tubes at the desired experimental temperature (e.g., 4°C, 25°C, 37°C).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately freeze the collected samples at -80°C to halt further degradation.
-
Analysis: Analyze the concentration of intact this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of this compound versus time for each buffer condition. Calculate the degradation rate constant (k) for each condition to determine which buffer provides the best stability.
Protocol 2: Assessing the Impact of pH on this compound Stability
Objective: To determine the optimal pH for this compound stability in a chosen buffer system.
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare Buffer Series: Prepare a series of the chosen buffer (e.g., 50 mM Acetate) across a range of pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0).
-
Incubation: Dilute the this compound stock solution to the final experimental concentration in each pH-adjusted buffer. Aliquot for different time points. Incubate at the desired temperature.
-
Time Points: Collect samples at defined intervals (e.g., 0, 4, 8, 24, 48 hours) and store at -80°C.
-
Analysis: Quantify the remaining intact this compound at each time point for each pH using HPLC.
-
Data Analysis: Compare the degradation profiles at different pH values to identify the pH that confers the greatest stability.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Effects of buffers and pH on rifampicin stability | Semantic Scholar [semanticscholar.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. [Stability of rifamycin B in aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of rifampicin in dissolution medium in presence of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rifampicin (CAS 13292-46-1) | Antibiotic by Alkemist | Alkemist [alkemist.org]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Addressing dmDNA31 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of dmDNA31, an antibody-antibiotic conjugate, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
A1: this compound is a novel antibody-antibiotic conjugate (AAC). It comprises a monoclonal antibody that specifically targets a particular cell surface antigen, linked to a potent rifamycin-class antibiotic, this compound. This conjugate is designed for targeted delivery of the antibiotic to cells expressing the specific antigen, making it a valuable tool in drug development and research for infectious diseases and oncology.
Q2: What are the common visual indicators of this compound precipitation in cell culture media?
A2: Precipitation of this compound can manifest in several ways:
-
Visible particles: Small, floating particles or aggregates may be observed in the media.
-
Cloudiness or turbidity: The cell culture media may appear hazy or cloudy.
-
Sediment: A visible pellet or film may form at the bottom of the culture vessel after a period of incubation.
Q3: Can this compound precipitation affect my experimental results?
A3: Yes, the precipitation of this compound can significantly impact experimental outcomes by:
-
Reducing the effective concentration: The actual concentration of soluble, active this compound available to the cells will be lower than the intended concentration.
-
Altering cellular uptake: Aggregates may be taken up by cells through different mechanisms than the soluble conjugate, leading to altered biological effects.
-
Inducing cellular stress: The presence of protein aggregates can be toxic to cells and induce stress responses that can confound experimental results.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to cell culture media.
This is often indicative of an acute incompatibility between the this compound formulation and the cell culture media.
Troubleshooting Workflow:
Caption: Troubleshooting immediate this compound precipitation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Concentration of Divalent Cations | Cell culture media contain varying levels of Ca²⁺ and Mg²⁺, which can promote the aggregation of negatively charged molecules. Consider using a medium with a lower concentration of these ions or diluting the media. |
| pH Incompatibility | The pH of the cell culture media (typically 7.2-7.4) may be close to the isoelectric point (pI) of the this compound conjugate, where it is least soluble. Rifampicin, the parent compound of this compound, has been shown to be most stable in the pH range of 6.0-7.0.[1][2] A slight adjustment of the media pH (if permissible for the cell line) could enhance solubility. |
| "Salting Out" Effect | High salt concentrations in the media can lead to the precipitation of proteins. If using a custom media formulation, re-evaluate the salt concentrations. |
| Rapid Temperature Change | Adding cold this compound stock solution to warm media can induce thermal stress and precipitation. Always pre-warm both the media and the this compound stock to 37°C before mixing. |
Issue 2: this compound precipitates over time during incubation.
This suggests a slower process of aggregation, potentially influenced by interactions with media components, cellular metabolites, or environmental factors.
Troubleshooting Workflow:
Caption: Troubleshooting delayed this compound precipitation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) can interact with the this compound conjugate and promote aggregation. Consider using a serum-free medium if your cell line permits, or test different lots of FBS as their composition can vary. Heat inactivation of the serum may also mitigate this issue. |
| Enzymatic Degradation | Proteases present in the cell culture, either from the cells themselves or from the serum, could potentially cleave the linker or the antibody, leading to the release of the more hydrophobic this compound and subsequent precipitation. The inclusion of protease inhibitors could be tested, but their potential effects on the cells should be carefully evaluated. |
| High Drug-to-Antibody Ratio (DAR) | Antibody-drug conjugates with a high DAR can be more prone to aggregation due to the increased hydrophobicity of the payload.[3] If you have access to different batches of this compound with varying DARs, test a batch with a lower DAR. |
| Instability at 37°C | Prolonged incubation at 37°C can lead to the gradual unfolding and aggregation of the antibody component. While incubation at lower temperatures is not feasible for cell culture, ensuring a stable and calibrated incubator temperature is crucial. |
Experimental Protocols
Protocol 1: Solubility Assessment of this compound in Different Media Formulations
Objective: To determine the optimal cell culture medium for this compound solubility.
Methodology:
-
Prepare a stock solution of this compound in a recommended buffer (e.g., sterile PBS, pH 7.4).
-
Aliquot various cell culture media to be tested (e.g., DMEM, RPMI-1640, Ham's F-12, and a serum-free formulation) into sterile tubes.
-
Add this compound to each medium to achieve the desired final concentration.
-
Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂).
-
Visually inspect for precipitation at regular intervals (e.g., 0, 2, 6, 12, and 24 hours).
-
(Optional) Quantify the amount of soluble this compound at each time point by centrifuging the samples to pellet any precipitate and measuring the absorbance of the supernatant at a wavelength specific to this compound or the antibody.
Protocol 2: Evaluation of Stabilizing Excipients
Objective: To assess the effect of common excipients on preventing this compound precipitation.
Methodology:
-
Select the cell culture medium in which this compound precipitation is observed.
-
Prepare stock solutions of sterile-filtered excipients such as Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), L-Arginine, and Glycine.
-
Add the excipients to the cell culture medium at various final concentrations (see table below for suggestions).
-
Add this compound to the excipient-supplemented media.
-
Incubate and monitor for precipitation as described in Protocol 1.
Recommended Concentration Ranges for Excipients:
| Excipient | Typical Concentration Range |
| Polysorbate 20 / 80 | 0.01% - 0.1% (v/v) |
| L-Arginine | 50 mM - 200 mM |
| Glycine | 100 mM - 300 mM |
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Media
| Cell Culture Medium | This compound Conc. (µg/mL) | Time to Precipitation (hours) |
| DMEM + 10% FBS | 50 | 6 |
| RPMI-1640 + 10% FBS | 50 | 12 |
| Ham's F-12 + 10% FBS | 50 | > 24 |
| Serum-Free Medium X | 50 | > 24 |
Table 2: Hypothetical Effect of Excipients on this compound Stability in DMEM + 10% FBS
| Excipient | Concentration | Time to Precipitation (hours) |
| None (Control) | - | 6 |
| Polysorbate 80 | 0.05% | > 24 |
| L-Arginine | 100 mM | 18 |
| Glycine | 200 mM | 12 |
Signaling Pathways and Logical Relationships
Diagram 1: Factors Influencing this compound Precipitation
Caption: Key factors contributing to this compound precipitation.
This technical support guide provides a structured approach to understanding and mitigating the issue of this compound precipitation in cell culture media. By systematically evaluating the potential causes and implementing the suggested solutions and experimental protocols, researchers can enhance the reliability and reproducibility of their experiments. For further assistance, please contact our technical support team with detailed information about your experimental setup and observations.
References
Technical Support Center: Optimization of Linker Cleavage for dmDNA31 Release
Welcome to the technical support center for the optimization of linker cleavage for dmDNA31 release from antibody-antibiotic conjugates (AACs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound release from the antibody-antibiotic conjugate?
A1: The this compound payload is attached to the antibody via a protease-cleavable linker, typically a valine-citrulline (Val-Cit) dipeptide.[1][2][3] After the AAC binds to the target bacteria and is internalized by phagocytic host cells, the conjugate traffics to the phagolysosome.[1][4] Within the acidic and enzyme-rich environment of the phagolysosome, lysosomal proteases, such as Cathepsin B, cleave the Val-Cit linker, leading to the release of the active this compound antibiotic.[1][2][3][4][5]
Q2: Why is linker stability in circulation important?
A2: Linker stability is crucial to prevent the premature release of the this compound payload into systemic circulation.[6] Premature cleavage can lead to off-target toxicity and a reduced therapeutic index.[6] A stable linker ensures that the potent antibiotic is delivered specifically to the site of infection and released within the target host cells.[1][2][3] Clinical data for the this compound-based AAC, DSTA4637S, has shown very low levels of unconjugated this compound in plasma, indicating good linker stability in vivo.[1][2][3]
Q3: What factors can influence the efficiency of linker cleavage?
A3: Several factors can impact the efficiency of linker cleavage, including:
-
Enzyme Concentration and Activity: The concentration and activity of specific proteases (e.g., Cathepsin B) within the phagolysosome are critical.[7][8]
-
pH of the Phagolysosome: Lysosomal proteases have optimal activity at the acidic pH of the lysosome (around pH 4.5-5.0).[4][9]
-
Linker Sequence: The specific amino acid sequence of the linker can affect its susceptibility to cleavage by different proteases. While Val-Cit is common, other dipeptide linkers like Val-Ala may have different cleavage kinetics.[6][7]
-
Conjugation Site: The location of the linker on the antibody can influence its accessibility to proteases.[6]
-
Steric Hindrance: The chemical structure of the payload and linker can create steric hindrance that may affect enzyme binding and cleavage.[8]
Q4: Can the Val-Cit linker be cleaved by enzymes other than Cathepsin B?
A4: Yes, while Cathepsin B is a primary enzyme for Val-Cit cleavage, other lysosomal cysteine proteases can also cleave this linker. Additionally, some studies have shown that Val-Cit linkers can be susceptible to cleavage by other enzymes, such as certain carboxylesterases found in mouse plasma, which is an important consideration during preclinical studies.[8][10]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving the optimization of linker cleavage for this compound release.
| Observed Problem | Potential Cause | Recommended Action |
| Low in vitro potency of the AAC despite high binding to bacteria. | 1. Inefficient linker cleavage: The linker may not be effectively cleaved in the in vitro assay conditions. 2. Suboptimal assay conditions: The pH or concentration of reducing agents in the assay buffer may not be optimal for protease activity. 3. Inactive protease: The protease used in the in vitro cleavage assay may be inactive. | 1. Optimize in vitro cleavage assay: Perform a time-course experiment and test different concentrations of the relevant protease (e.g., Cathepsin B). See Protocol 1. 2. Adjust assay buffer: Ensure the assay buffer has an acidic pH (e.g., 5.0) and contains a reducing agent like DTT to mimic the lysosomal environment.[7] 3. Verify protease activity: Use a known fluorogenic substrate for the protease to confirm its activity before performing the AAC cleavage assay. |
| High levels of premature this compound release in plasma stability assays. | 1. Linker instability: The specific linker chemistry may be unstable in plasma. 2. Enzymatic degradation in plasma: Plasma proteases or other enzymes may be cleaving the linker. This is a known issue for Val-Cit linkers in mouse plasma due to carboxylesterase 1c.[8][10] | 1. Perform plasma stability assay: Incubate the AAC in plasma from the relevant species (human, mouse) and analyze for released this compound over time. See Protocol 2. 2. Modify linker design: If instability is confirmed, consider linker modifications to improve stability, such as introducing steric hindrance or using alternative dipeptide sequences.[6] |
| Inconsistent results between different batches of AAC. | 1. Variable Drug-to-Antibody Ratio (DAR): Inconsistent conjugation can lead to batches with different average numbers of this compound molecules per antibody. 2. Heterogeneity of conjugation sites: Different conjugation sites may affect linker accessibility and cleavage rates. | 1. Characterize each batch: Determine the average DAR for each batch using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. 2. Use site-specific conjugation: Employ site-specific conjugation technologies to produce more homogeneous AACs with a defined DAR and conjugation site. |
| Low levels of intracellular this compound detected in cell-based assays. | 1. Inefficient internalization: The AAC-opsonized bacteria may not be efficiently phagocytosed by the host cells. 2. Reduced protease activity in cells: The specific host cell line used may have lower levels of the necessary lysosomal proteases. | 1. Verify phagocytosis: Use a fluorescently labeled AAC to confirm internalization into the host cells via microscopy or flow cytometry. 2. Select appropriate cell line: Use a phagocytic cell line known to have high lysosomal protease activity (e.g., macrophages or neutrophils). |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Cleavage Assay
Objective: To determine the rate and extent of linker cleavage and this compound release in the presence of a specific protease.
Materials:
-
This compound-AAC
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.0
-
Quenching Solution: Acetonitrile with an internal standard (e.g., a stable isotope-labeled this compound)
-
96-well microplate
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the this compound-AAC in PBS.
-
Prepare the Cathepsin B enzyme solution in the assay buffer to the desired concentration (e.g., 1 µM).
-
In a 96-well plate, add the this compound-AAC solution to the assay buffer to a final concentration of 10 µM.
-
Initiate the reaction by adding the Cathepsin B solution to the wells. Include a control with no enzyme.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction by adding 3 volumes of the cold quenching solution to the wells.
-
Centrifuge the plate to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released this compound and the remaining intact AAC.
-
Calculate the percentage of this compound released at each time point.
Protocol 2: Plasma Stability Assay
Objective: To evaluate the stability of the linker and the extent of premature this compound release in plasma.
Materials:
-
This compound-AAC
-
Human or mouse plasma (citrate-anticoagulated)
-
PBS
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the this compound-AAC in PBS.
-
Spike the this compound-AAC into the plasma to a final concentration of 10 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the plasma and immediately add 3 volumes of cold quenching solution.
-
Vortex and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of released this compound and intact AAC.
-
Calculate the percentage of intact AAC remaining at each time point.
Visualizations
References
- 1. A Phase 1, Randomized, Single-Ascending-Dose Study To Investigate the Safety, Tolerability, and Pharmacokinetics of DSTA4637S, an Anti-Staphylococcus aureus Thiomab Antibody-Antibiotic Conjugate, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1, Randomized, Single-Ascending-Dose Study To Investigate the Safety, Tolerability, and Pharmacokinetics of DSTA4637S, an Anti- Staphylococcus aureus Thiomab Antibody-Antibiotic Conjugate, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–Antibiotic Conjugates: A Comprehensive Review on Their Therapeutic Potentials Against BacterialInfections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in dmDNA31 synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of dmDNA31 (4-dimethylamino piperidino-hydroxybenzoxazinorifamycin).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, also known as rifalog, is a semi-synthetic analog of rifamycin, a class of antibiotics that inhibit bacterial DNA-dependent RNA polymerase.[1] It is a potent antibiotic with effective bactericidal activity against stationary-phase and persistent bacteria, such as S. aureus.[1] Its primary application is as a payload in antibody-antibiotic conjugates (AACs), which are designed to deliver the antibiotic directly to the site of infection, thereby minimizing systemic side effects.[1]
Q2: What is the general synthetic strategy for rifamycin derivatives like this compound?
A2: The synthesis of rifamycin derivatives typically involves the chemical modification of a naturally produced rifamycin precursor, such as Rifamycin S or Rifamycin B.[2][3] For benzoxazinorifamycins, a common strategy involves the condensation of 3-amino-4-cresol with a modified rifamycin backbone. The synthesis of this compound would likely follow a multi-step process involving the formation of the benzoxazine ring and subsequent functionalization.
Q3: What are the critical factors that can influence the overall yield of this compound synthesis?
A3: Several factors can significantly impact the yield, including the purity of the starting materials (e.g., Rifamycin S), the efficiency of each reaction step, the choice of solvents and reagents, reaction conditions (temperature, pH, and reaction time), and the effectiveness of the purification methods.
Troubleshooting Low Yield in this compound Synthesis
Low yield can occur at various stages of the this compound synthesis. The following sections break down potential problems and solutions for a plausible synthetic route.
Hypothetical Synthesis Workflow
A likely synthetic route for this compound, based on general rifamycin chemistry, is outlined below.
Caption: A plausible multi-step synthesis workflow for this compound.
Step 1: Formation of 3-Formyl-Rifamycin SV - Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| Low conversion of Rifamycin S to 3-Formyl-Rifamycin SV | Incomplete reaction due to insufficient reagent or suboptimal reaction conditions. | - Ensure the use of a fresh and appropriate formylating agent.- Optimize the reaction temperature and time based on literature for similar reactions.[4]- Use an aprotic dipolar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4] |
| Degradation of Rifamycin S. | - Rifamycin S is sensitive to pH and temperature. Ensure the reaction is carried out under controlled conditions. | |
| Multiple spots on TLC, indicating side products | Non-specific reactions or decomposition. | - Control the reaction temperature carefully.- Purify the starting Rifamycin S to remove any impurities that might interfere with the reaction. |
Step 2: Condensation to form the Benzoxazine Ring - Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of the this compound precursor | Inefficient condensation reaction. | - Ensure the pH of the reaction mixture is maintained within the optimal range (typically mildly acidic, pH 5-7) to facilitate the reaction.[4]- The reaction may require heating. Optimize the temperature to drive the reaction to completion without causing degradation.[4]- Ensure the diamine reactant is of high purity. |
| Steric hindrance from the bulky rifamycin structure. | - Increase the reaction time or temperature moderately.- Consider using a catalyst if applicable for this type of condensation. | |
| Formation of impurities | Oxidation of the aniline reactant or the rifamycin backbone. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use freshly distilled and degassed solvents. |
Step 3: Purification - Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound after chromatography | The compound is sticking to the column or is being degraded. | - Choose an appropriate stationary phase and solvent system for chromatography.- Avoid highly acidic or basic conditions during purification.- Consider using a different purification technique, such as crystallization. |
| Product is not pure after purification | Co-elution of impurities with the product. | - Optimize the chromatography conditions (e.g., gradient, flow rate).- Consider a multi-step purification process, such as a combination of different chromatography techniques. |
Detailed Methodologies
Hypothetical Protocol for the Condensation Step (Step 2)
This protocol is a representative example based on general procedures for rifamycin analog synthesis and should be optimized for specific laboratory conditions.
-
Preparation: In a round-bottom flask, dissolve 3-Formyl-Rifamycin SV (1 equivalent) in anhydrous methanol under an inert atmosphere.
-
Addition of Reactant: In a separate flask, dissolve 2-(4-(dimethylamino)piperidin-1-yl)aniline (1.2 equivalents) in methanol and add glacial acetic acid (a catalytic amount) to adjust the pH to approximately 5-6.
-
Reaction: Add the aniline solution to the 3-Formyl-Rifamycin SV solution. Heat the reaction mixture to 45-50°C and stir for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., chloroform) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound precursor.
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Frontiers | Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. US4174320A - Process for the preparation of rifampicin - Google Patents [patents.google.com]
Technical Support Center: Refining Purification Techniques for Synthetic DNA Analogs
A Clarification on Terminology: The term "dmDNA31" refers to a rifamycin-class antibiotic, which is a small molecule, and not a synthetic DNA analog. This guide is tailored for researchers, scientists, and drug development professionals working on the purification of synthetic DNA analogs and oligonucleotides . The principles and techniques discussed herein are broadly applicable to this class of molecules.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic DNA analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic DNA analog preparations?
A1: Impurities in synthetic DNA analogs typically arise from the chemical synthesis process. These can include:
-
Shortmers (n-1, n-2, etc.): Incomplete sequences that result from coupling failures at each cycle of synthesis.[1]
-
Small Molecules: Residual by-products from cleavage and deprotection steps, such as acrylonitrile.[1]
-
Truncated Sequences with 5'-DMT Group: Products generated by uncapped sequences that can be difficult to separate in certain purification methods.[1]
-
Longmers: Sequences that are longer than the desired product, though these are typically present in minute amounts.
-
Modified or Damaged Analogs: Analogs that may have undergone depurination, dimerization, or branching.[2]
Q2: Which purification method should I choose for my synthetic DNA analog?
A2: The choice of purification method depends on the length of your DNA analog, the required purity level for your downstream application, and the scale of your synthesis.[1][3]
-
Desalting: This is the most basic purification, removing salts and other small molecule impurities. It is suitable for short oligonucleotides (≤35 bases) used in robust applications like PCR, but it does not remove failure sequences.[1][4]
-
Reverse-Phase Cartridge Purification: This method offers a higher level of purity than desalting by separating the full-length product (with the hydrophobic 5'-DMT group) from shorter failure sequences. It is a cost-effective option for many applications.[1][5]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC provides higher resolution and purity than cartridge purification.[1][3] It is particularly effective for purifying DNA analogs with hydrophobic modifications like dyes.[3][5] However, its resolution decreases for longer oligonucleotides (>50 bases).[1]
-
Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): This technique separates DNA analogs based on the number of phosphate groups in their backbone.[1] It offers excellent resolution for smaller quantities of shorter oligonucleotides (up to 40 bases).[1][3]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE provides the highest level of purity (>95%) by separating DNA analogs based on their size with single-base resolution.[1][6] It is recommended for applications requiring very high purity, such as cloning and crystallography, but it can result in lower yields due to the complex extraction process.[1]
Q3: My downstream application is failing. Could it be due to impure DNA analogs?
A3: Yes, impurities in your synthetic DNA analog preparation can significantly impact downstream applications.[1]
-
Interference with enzymatic reactions: Residual salts and other small molecules can inhibit enzymes used in PCR, sequencing, and cloning.
-
Reduced specificity and efficiency: The presence of "shortmer" sequences can lead to non-specific binding in hybridization-based assays and reduce the efficiency of primers in PCR.[1]
-
Inaccurate quantification: Impurities can interfere with absorbance measurements, leading to incorrect concentration estimates of your DNA analog.
-
Cellular toxicity: For in vivo studies, by-products from the synthesis and purification process can have cytotoxic effects.[1]
Troubleshooting Guides
Low Yield After Purification
| Potential Cause | Recommended Action |
| Incomplete elution from the purification matrix (e.g., HPLC column, PAGE gel). | Optimize elution conditions. For HPLC, adjust the gradient steepness or the final concentration of the organic solvent. For PAGE, ensure the gel slice is adequately crushed and incubated in the elution buffer for a sufficient duration. |
| Precipitation of the DNA analog during purification. | Ensure that the buffers used are at the correct pH and salt concentration to maintain the solubility of your DNA analog. |
| Loss of product during desalting or buffer exchange steps. | Use appropriate size-exclusion columns or dialysis membranes for your DNA analog's length to prevent loss. |
| Overly stringent cutting of the band from a PAGE gel. | If the band is faint, consider a wider cut to ensure the entire product is collected, which may slightly compromise purity. |
Poor Purity/Presence of Contaminants
| Potential Cause | Recommended Action |
| Inappropriate purification method for the DNA analog length or application. | Refer to the FAQ on choosing a purification method. For long analogs requiring high purity, PAGE is often the best choice.[1] For analogs with hydrophobic modifications, RP-HPLC is recommended.[3] |
| Co-elution of impurities with the desired product in HPLC. | Optimize the HPLC gradient to improve separation. A shallower gradient can increase resolution between the full-length product and closely related impurities. |
| Incomplete separation of "shortmers" from the full-length product. | For RP-HPLC, ensure the 5'-DMT group is intact on the full-length product for effective separation. For PAGE, increase the gel percentage or the run time to enhance resolution. |
| Contamination with free dye or other modifications. | HPLC is the method of choice for removing free fluorescent dyes and other complex modifications due to the hydrophobicity they impart.[3] |
Inconsistent Purification Results
| Potential Cause | Recommended Action |
| Variability in the crude synthetic DNA analog quality. | Ensure consistent synthesis protocols and high-quality reagents. Analyze the crude product before purification to assess the initial purity. |
| Degradation of the purification column. | Follow the manufacturer's instructions for column cleaning and storage. A decline in column performance over time can lead to inconsistent results. |
| Inconsistent manual procedures (e.g., cutting bands from PAGE gels). | Standardize manual steps as much as possible. For PAGE, consistent visualization and excision techniques are crucial. |
| Fluctuations in ambient temperature affecting HPLC separation. | Use a column heater to maintain a consistent temperature during HPLC runs, as temperature can affect retention times and resolution. |
Quantitative Data Summary
The following table summarizes typical purity levels and other quantitative parameters for common purification techniques for synthetic DNA analogs.
| Purification Method | Typical Purity (% Full-Length Product) | Recommended Length | Key Advantages | Key Disadvantages |
| Desalting | Not guaranteed (removes small molecules only) | ≤ 35 bases[1] | Fast, inexpensive, removes salts.[4] | Does not remove failure sequences.[4] |
| Reverse-Phase Cartridge | 65 - 80%[1] | ≤ 50 bases | Good balance of purity and yield for many applications. | Purity may be insufficient for sensitive applications. |
| RP-HPLC | > 85%[1] | < 50 bases[1] | High resolution, excellent for modified analogs.[1][3] | Resolution decreases with increasing length.[1] |
| IE-HPLC | > 90% | < 40 bases[1] | Excellent resolution based on charge. | Limited by oligonucleotide length.[1][3] |
| PAGE | > 95%[1] | Wide range (7-100+ bases)[6] | Highest purity, single-base resolution.[1] | Lower yield, more complex procedure.[1][4] |
Experimental Protocols
Detailed Methodology for RP-HPLC Purification ("Trityl-On")
This protocol is a general guideline for the reverse-phase HPLC purification of a synthetic DNA analog with the 5'-dimethoxytrityl (DMT) group still attached.
-
Sample Preparation:
-
After synthesis and cleavage from the solid support, evaporate the cleavage solution (e.g., ammonia) under vacuum.
-
Redissolve the crude DNA analog pellet in a suitable aqueous buffer (e.g., 0.1 M triethylammonium acetate (TEAA), pH 7.0).
-
-
HPLC System and Column:
-
Use a reverse-phase C8 or C18 column.
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.
-
-
Chromatography:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the dissolved sample onto the column.
-
Elute the DNA analog using a linear gradient of increasing Mobile Phase B (e.g., 0-50% B over 30 minutes) at a flow rate of approximately 1-4 mL/min.[7]
-
Monitor the elution profile at 260 nm. The DMT-on, full-length product will be the most retained, major peak.
-
-
Fraction Collection and Detritylation:
-
Collect the peak corresponding to the DMT-on product.
-
Add 80% acetic acid to the collected fraction and incubate at room temperature for 30-60 minutes to cleave the DMT group.
-
-
Final Processing:
-
Lyophilize the detritylated product to remove the volatile buffer and acetic acid.
-
Redissolve the purified DNA analog in nuclease-free water or a suitable buffer for your application.
-
Detailed Methodology for PAGE Purification
This protocol provides a general procedure for purifying a synthetic DNA analog using denaturing polyacrylamide gel electrophoresis.
-
Gel Preparation:
-
Prepare a denaturing polyacrylamide gel (containing 7-8 M urea) with a percentage appropriate for the length of your DNA analog (e.g., 10-20%).
-
-
Sample Preparation:
-
Dissolve the dried, crude DNA analog in a loading buffer containing formamide (e.g., 90% formamide, 1X TBE).
-
Heat the sample at 95°C for 5 minutes to denature any secondary structures, then immediately place it on ice.
-
-
Electrophoresis:
-
Load the sample into the wells of the polyacrylamide gel.
-
Run the gel in 1X TBE buffer at a constant power until the tracking dyes have migrated an appropriate distance.
-
-
Visualization and Excision:
-
Visualize the DNA bands using UV shadowing on a fluorescent TLC plate. The most intense band should be the full-length product.
-
Carefully excise the band corresponding to the full-length DNA analog using a clean scalpel.
-
-
Elution:
-
Crush the excised gel slice and place it in a microcentrifuge tube.
-
Add an elution buffer (e.g., 0.5 M ammonium acetate) and incubate overnight at room temperature or 37°C with gentle agitation.
-
-
Recovery:
-
Separate the supernatant containing the eluted DNA analog from the gel fragments by centrifugation or using a spin column.
-
Desalt the eluted DNA analog using a suitable method (e.g., ethanol precipitation or a desalting column) to remove salts and residual urea.
-
Resuspend the final purified DNA analog in nuclease-free water.
-
Visualizations
Caption: RP-HPLC ("Trityl-On") purification workflow for synthetic DNA analogs.
Caption: PAGE purification workflow for synthetic DNA analogs.
Caption: Relationship between purity requirements and purification method selection.
References
- 1. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Frontiers | Macrocycle-Antibiotic Hybrids: A Path to Clinical Candidates [frontiersin.org]
- 3. adooq.com [adooq.com]
- 4. Expression and purification of the rifamycin amide synthase, RifF, an enzyme homologous to the prokaryotic arylamine N-acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vc-rifalogue - Creative Biolabs [creative-biolabs.com]
- 6. Rifamycin W Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 1, Randomized, Single-Ascending-Dose Study To Investigate the Safety, Tolerability, and Pharmacokinetics of DSTA4637S, an Anti-Staphylococcus aureus Thiomab Antibody-Antibiotic Conjugate, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in dmDNA31 conjugation to antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conjugation of dmDNA31 to antibodies.
Troubleshooting Guides
Challenges in the conjugation of the hydrophobic payload this compound to antibodies can often be overcome by systematically evaluating and optimizing reaction components and conditions. Common issues include low conjugation efficiency, aggregation of the antibody-drug conjugate (ADC), and instability of the final product.
Issue 1: Low or No Conjugation Efficiency
Low yield of the desired this compound-antibody conjugate is a frequent challenge. The following table outlines potential causes and recommended solutions.
| Symptom | Potential Cause | Recommended Solution |
| Low Yield of Conjugate | Presence of Competing Amines or Thiols in Buffer | Ensure the antibody is in an amine-free and thiol-free buffer (e.g., PBS, Borate buffer). Buffers like Tris or glycine contain primary amines that compete with lysine residues for conjugation. For cysteine-based conjugation, ensure no free thiols are present in the buffer components. Perform buffer exchange using a desalting column or dialysis before starting the conjugation reaction. |
| Low Antibody Purity (>95% recommended) | If the antibody solution contains other proteins (e.g., BSA), they will compete for the this compound-linker, reducing conjugation efficiency. Purify the antibody using appropriate chromatography methods such as Protein A or Protein G affinity chromatography. | |
| Low Antibody Concentration | A low antibody concentration can favor the hydrolysis of reactive linkers over the desired conjugation reaction. It is recommended to work with antibody concentrations of at least 2-5 mg/mL.[1] If your antibody is too dilute, it can be concentrated using centrifugal filter units. | |
| Suboptimal Molar Ratio of this compound-linker to Antibody | The molar ratio of the this compound-linker to the antibody is critical. A significant excess of the linker is often required. This ratio may need to be optimized for your specific antibody, with starting ranges often between 5 to 20-fold molar excess. | |
| Inactive this compound-Linker | The reactive group on the this compound-linker (e.g., maleimide for cysteine conjugation) may have hydrolyzed. Ensure the linker is stored under anhydrous conditions and is freshly prepared before use. | |
| Inefficient Antibody Reduction (for Cysteine Conjugation) | For conjugation to cysteine residues, interchain disulfide bonds must be reduced. Incomplete reduction will result in fewer available sites for conjugation. Optimize the concentration of the reducing agent (e.g., TCEP) and the reaction time. However, over-reduction can lead to antibody fragmentation and aggregation.[2] |
Issue 2: Aggregation of the this compound-Antibody Conjugate
The hydrophobic nature of this compound can increase the propensity for aggregation during and after conjugation.[3][4][5][6]
| Symptom | Potential Cause | Recommended Solution |
| Precipitation or Visible Aggregates During Conjugation | High Hydrophobicity of this compound | The addition of a hydrophobic payload like this compound can expose hydrophobic patches on the antibody, leading to self-association and aggregation.[3][4][7] |
| "Solvent Shock" | This compound-linkers are often dissolved in organic co-solvents like DMSO. Adding this solution too quickly to the aqueous antibody solution can cause localized high concentrations of the organic solvent, leading to antibody denaturation and precipitation.[1] Add the linker solution slowly and drop-wise while gently stirring the antibody solution. Keep the final concentration of the organic solvent to a minimum (ideally <10%). | |
| Suboptimal Buffer Conditions (pH, Ionic Strength) | The pH of the reaction buffer can influence antibody stability. Proteins are often least soluble at their isoelectric point (pI). Adjusting the pH away from the antibody's pI can help prevent aggregation. Low ionic strength buffers can also sometimes lead to aggregation. | |
| Increased High Molecular Weight (HMW) Species in SEC-HPLC Analysis | High Drug-to-Antibody Ratio (DAR) | A higher number of conjugated this compound molecules per antibody increases the overall hydrophobicity and risk of aggregation.[4] If a high DAR is not essential for efficacy, consider reducing the molar excess of the this compound-linker in the conjugation reaction. |
| High Antibody Concentration | High concentrations of the antibody during the conjugation reaction can promote intermolecular interactions and aggregation. Consider performing the conjugation at a lower antibody concentration (e.g., 1-5 mg/mL).[1] | |
| Inappropriate Storage Conditions | Improper storage temperature or buffer composition can lead to aggregation over time. Store the purified conjugate in a stability-optimized buffer, potentially containing excipients like polysorbates, and at the recommended temperature (e.g., 2-8°C or frozen). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound-linker to antibody?
A1: The optimal molar ratio is dependent on the antibody and the desired drug-to-antibody ratio (DAR). For cysteine-linked conjugation aiming for a DAR of ~2, a molar excess of the this compound-linker in the range of 5:1 to 10:1 (linker:antibody) is a common starting point. This should be optimized empirically for your specific antibody and linker chemistry.
Q2: What type of buffer should I use for the conjugation reaction?
A2: The choice of buffer is critical. For lysine-based conjugation, use an amine-free buffer such as phosphate-buffered saline (PBS) or borate buffer at a slightly alkaline pH (e.g., pH 7.5-8.5) to facilitate the reaction with primary amines. For cysteine-based conjugation, a buffer at a near-neutral pH (e.g., pH 6.5-7.5) is typically used to ensure the reactivity of the thiol groups while minimizing maleimide hydrolysis. It is crucial to avoid buffers containing primary amines (like Tris) for lysine conjugation and any reducing agents for cysteine conjugation post-reduction and purification.[1]
Q3: How can I determine the drug-to-antibody ratio (DAR) of my this compound conjugate?
A3: The average DAR can be determined using several analytical techniques. Hydrophobic Interaction Chromatography (HIC-HPLC) is a widely used method for cysteine-linked ADCs, as it can separate species with different numbers of conjugated this compound molecules based on their hydrophobicity.[8][9][10] Reversed-phase HPLC (RP-HPLC) after reduction of the antibody can also be used to determine the DAR by separating the light and heavy chains with and without the conjugated payload.[9] Mass spectrometry (LC-MS) of the intact or reduced conjugate can provide a more precise determination of the DAR and the distribution of different drug-loaded species.
Q4: My purified this compound-antibody conjugate is unstable and aggregates over time. How can I improve its stability?
A4: The stability of the conjugate is influenced by both the antibody itself and the attached this compound. To improve stability, consider optimizing the formulation buffer. This can include adjusting the pH, ionic strength, and adding stabilizing excipients such as sugars (e.g., sucrose, trehalose) or non-ionic surfactants (e.g., polysorbate 20 or 80) to prevent aggregation. Lyophilization is also a common strategy to enhance the long-term stability of ADCs.
Q5: What is the mechanism of action of this compound?
A5: this compound is a rifamycin-class antibiotic. Its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, which prevents the synthesis of bacterial RNA and subsequently, bacterial proteins, leading to bacterial cell death.[11][12]
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of this compound to an Antibody
This protocol provides a general workflow for conjugating a maleimide-activated this compound linker to an antibody via reduced interchain cysteine residues.
1. Antibody Preparation and Buffer Exchange:
-
Start with a purified antibody solution with a concentration of at least 2 mg/mL.
-
Perform a buffer exchange into a conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0) using a desalting column or dialysis to remove any interfering substances.
2. Antibody Reduction:
-
Add a freshly prepared solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A 10-fold molar excess of TCEP over the antibody is a good starting point.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
3. Removal of Excess Reducing Agent:
-
Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with the conjugation buffer. This step is critical to prevent the reducing agent from reacting with the maleimide group of the this compound-linker.
4. Conjugation Reaction:
-
Prepare a stock solution of the this compound-maleimide linker in an organic solvent like DMSO.
-
Add the this compound-linker solution to the reduced antibody solution at the desired molar ratio (e.g., 10:1 linker-to-antibody). Add the linker drop-wise while gently stirring to avoid precipitation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
5. Quenching the Reaction:
-
To quench any unreacted maleimide groups, add a molar excess of a thiol-containing molecule like N-acetylcysteine.
6. Purification of the this compound-Antibody Conjugate:
-
Purify the conjugate from unconjugated this compound-linker and other reaction components using methods such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[10][13][14]
Protocol 2: Characterization by SEC-HPLC for Aggregation Analysis
1. System and Column:
-
HPLC system with a UV detector.
-
Size-Exclusion Chromatography (SEC) column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or similar).[15][16]
2. Mobile Phase:
-
A typical mobile phase is 100-200 mM sodium phosphate, 150-250 mM NaCl, pH 6.8-7.0.[17] Isopropyl alcohol (10-15%) can be added to the mobile phase to reduce hydrophobic interactions between the ADC and the column matrix.[15]
3. Analysis:
-
Equilibrate the column with the mobile phase.
-
Inject 10-20 µL of the purified this compound-antibody conjugate (at ~1 mg/mL).
-
Run the analysis at a flow rate of 0.5-1.0 mL/min.
-
Monitor the absorbance at 280 nm.
-
Analyze the chromatogram for the presence of high molecular weight (HMW) species (aggregates) which will elute before the main monomer peak.
Protocol 3: Characterization by HIC-HPLC for DAR Determination
1. System and Column:
-
HPLC system with a UV detector.
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR or similar).[8][9]
2. Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM potassium phosphate, pH 7.0).[15]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM potassium phosphate, pH 7.0, with 25% isopropanol).[15]
3. Analysis:
-
Equilibrate the column with a high percentage of Mobile Phase A.
-
Inject the purified this compound-antibody conjugate.
-
Elute with a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).
-
Monitor the absorbance at 280 nm.
-
Peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4) will be separated based on their hydrophobicity. The weighted average DAR can be calculated from the peak areas.[9]
Visualizations
Caption: A generalized experimental workflow for this compound antibody conjugation.
Caption: A logical workflow for troubleshooting low conjugation yield.
Caption: Signaling pathway for the intracellular action of this compound-antibody conjugates.
References
- 1. adcreview.com [adcreview.com]
- 2. sciex.com [sciex.com]
- 3. journals.asm.org [journals.asm.org]
- 4. ovid.com [ovid.com]
- 5. tandfonline.com [tandfonline.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellmosaic.com [cellmosaic.com]
- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 13. US20180311375A1 - Process of preparing antibody-drug conjugate - Google Patents [patents.google.com]
- 14. Methods for antibody drug conjugation, purification, and formulation - Eureka | Patsnap [eureka.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Off-Target Effects of dmDNA31 in Cell-Based Assays
Welcome to the technical support center for dmDNA31. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize off-target effects in cell-based assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (4-dimethylamino piperidino-hydroxybenzoxazinorifamycin) is a potent, semi-synthetic antibiotic belonging to the rifamycin class. Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis and preventing the production of bacterial proteins.[1] This targeted action makes it highly effective against a range of bacteria, particularly Staphylococcus aureus.[1]
Q2: What are potential off-target effects of this compound in mammalian cell-based assays?
A2: While this compound is designed to be specific for bacterial RNA polymerase, like other rifamycin-class antibiotics, it may exhibit off-target effects in mammalian cells, especially at higher concentrations. Potential off-target effects of the parent compound class (rifamycins) include:
-
Inhibition of Protein Synthesis: Some studies have shown that rifampicin, a related antibiotic, can inhibit protein synthesis in mammalian cells.[2]
-
Decreased Cell Proliferation: Rifampicin has been observed to decrease the proliferation of certain mammalian cell types, such as human osteoblast-like cells.[3]
-
Alterations in Gene Expression: Exposure to rifampicin has been shown to alter the expression of numerous genes in human liver cells, particularly those involved in drug and stress responses.
-
Mitochondrial Dysfunction: Bactericidal antibiotics can sometimes induce mitochondrial dysfunction and oxidative damage in mammalian cells.
Q3: How is this compound typically used to minimize off-target effects in a therapeutic context?
A3: In therapeutic development, this compound is often utilized as a payload in Antibody-Antibiotic Conjugates (AACs), such as DSTA4637S.[4] This approach involves linking this compound to a monoclonal antibody that specifically targets a bacterial antigen. The AAC binds to the bacteria and is internalized, releasing the active this compound directly at the site of infection.[4] This targeted delivery strategy significantly reduces systemic exposure to the unconjugated antibiotic, thereby minimizing off-target effects on healthy host cells.[1][4]
Q4: What are the first steps I should take to assess potential off-target effects of this compound in my cell-based assay?
A4: To begin assessing off-target effects, you should:
-
Determine the EC50/IC50: Establish the effective concentration of this compound for its on-target antibacterial activity and the cytotoxic concentration (CC50) in your mammalian cell line. A significant window between the effective and cytotoxic concentrations suggests a lower potential for on-target-related cytotoxicity.
-
Run Appropriate Controls: Always include a vehicle-only control (e.g., DMSO) at the same concentration used to dissolve the this compound.
-
Use a Rescue Experiment: If possible, a rescue experiment can help differentiate on-target from off-target effects. However, for an antibacterial, a direct rescue in a mammalian cell assay for off-target effects can be complex. An alternative is to use a structurally related but inactive analog of this compound, if available, to see if it produces similar cytotoxic effects.
Troubleshooting Guides
Problem 1: High cytotoxicity observed in mammalian cells at concentrations close to the antibacterial effective dose.
-
Possible Cause: The therapeutic window of this compound in your specific cell line may be narrow, or the observed cytotoxicity could be an off-target effect.
-
Troubleshooting Steps:
-
Confirm with an Orthogonal Cytotoxicity Assay: Use a different method to measure cell viability. For example, if you are using a metabolic assay (e.g., MTT), confirm the results with a membrane integrity assay (e.g., LDH release).
-
Perform a Dose-Response Curve: Carefully titrate this compound to identify the lowest effective concentration that still provides the desired antibacterial effect while minimizing mammalian cell cytotoxicity.
-
Assess for Apoptosis: Use Western blotting to check for the cleavage of apoptosis markers like caspase-3 and PARP. This can help determine if the cytotoxicity is due to programmed cell death.
-
Investigate Mitochondrial Health: Evaluate changes in mitochondrial membrane potential or oxygen consumption rates to assess for mitochondrial toxicity.
-
Problem 2: Inconsistent or non-reproducible results between experiments.
-
Possible Cause: Variability in experimental conditions can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and overall cell health.
-
Prepare Fresh Stock Solutions: this compound may be unstable in culture medium over time. Prepare fresh stock solutions for each experiment and minimize freeze-thaw cycles.
-
Check for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
-
Mitigate Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound. Avoid using the outer wells for critical experiments or ensure proper humidification in the incubator.
-
Quantitative Data Summary
The following tables summarize cytotoxicity data for rifamycin analogs in various mammalian cell lines. This data can serve as a reference for potential off-target cytotoxicity of this compound. Note: This data is for related compounds and may not be directly representative of this compound's activity.
Table 1: IC50 Values of Rifamycin W Analogs in Human Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Rifamycin W analog 1 | HeLa | ~50 |
| Caco-2 | ~50 | |
| Rifamycin W analog 3 | HeLa | ~50 |
| Caco-2 | ~50 |
Data derived from a study on Rifamycin W analogues.[2][5]
Table 2: Cytotoxicity of Rifampicin in Various Cell Lines
| Cell Line | Concentration (µg/mL) | Treatment Duration | Cell Viability |
| Human Keratinocytes | 50 | 72h | >70% |
| 200 | 48h | ~27% | |
| Human Fibroblasts | 50 | 72h | >70% |
| 200 | 72h | ~54% | |
| HaCaT | 50 | 72h | >70% |
| 200 | 72h | ~39% | |
| 3T3 | 50 | 72h | >70% |
| 200 | 72h | ~28% |
Data from an in vitro study on rifampicin cytotoxicity.[3][6]
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that is cytotoxic to a mammalian cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Include a vehicle-only control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Remove the old medium and add the this compound dilutions and controls to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-only control (representing 100% viability).
-
Plot the percent viability against the log of the this compound concentration to determine the CC50 value.
-
Protocol 2: Western Blot Analysis of Apoptosis Markers
This protocol describes how to detect the induction of apoptosis by this compound by analyzing the cleavage of caspase-3 and PARP.
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysate and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
Visualizations
References
- 1. Rifamycin O, An Alternative Anti-Mycobacterium abscessus Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rifamycin W Analogues from Amycolatopsis mediterranei S699 Δrif-orf5 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
The Battle Within: dmDNA31 vs. Rifampicin in the Fight Against Intracellular Staphylococcus aureus
A Comparative Guide for Researchers and Drug Development Professionals
The ability of Staphylococcus aureus to survive within host cells presents a formidable challenge to effective antibiotic therapy, contributing to persistent and recurrent infections. This guide provides a detailed comparison of two potent therapeutic agents aimed at eradicating these intracellular bacterial reservoirs: dmDNA31, a novel rifamycin-class antibiotic delivered via an antibody-antibiotic conjugate (AAC), and rifampicin, a long-standing cornerstone of anti-staphylococcal treatment.
Executive Summary
This guide delves into the comparative efficacy of this compound, the cytotoxic payload of the antibody-antibiotic conjugate DSTA4637S (also known as DSTA4637A), and the conventional antibiotic rifampicin against intracellular S. aureus. While both belong to the rifamycin class and target bacterial RNA polymerase, their mechanisms of delivery and intracellular activity present distinct advantages and disadvantages. DSTA4637S offers a targeted approach, delivering this compound directly to bacteria for phagocytosis, leading to high intracellular antibiotic concentrations. Rifampicin, a lipophilic small molecule, readily penetrates host cell membranes to exert its effect. This guide presents available quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in understanding and evaluating these two important anti-staphylococcal agents.
Quantitative Data Comparison
The following table summarizes the in vitro efficacy of DSTA4637A (delivering this compound) and rifampicin against intracellular S. aureus from published studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus the data should be interpreted with consideration of the different cell lines, bacterial strains, and methodologies used.
| Parameter | This compound (via DSTA4637A) | Rifampicin | Host Cell Line | S. aureus Strain | Citation |
| Intracellular MIC | ~1 µg/mL | >10 µg/mL | Peritoneal Macrophages | MRSA | [1] |
| Infected Cell Reduction | ~80% reduction in infected cells at 10 µg/mL | Not Reported | J774 Macrophages | MRSA (USA300) | [1] |
| Intracellular CFU Reduction | ~1-log reduction at 10 µg/mL | ~2-log reduction at Cmax | J774 Macrophages / THP-1 Macrophages | MRSA (USA300) / ATCC 25923 | [1][2] |
| Intracellular IC50 | Not Reported | 0.004 mg/L (at MOI 2) | HEK 293-A | 29213 | [3] |
| Intracellular Accumulation (C/E Ratio) | Not Directly Measured (delivered via AAC) | 17.4 | Murine Kupffer Cells | Clinical Isolates | [4] |
Note: Cmax refers to the maximum serum concentration of the drug in humans. C/E Ratio is the ratio of intracellular to extracellular concentration.
Mechanism of Action: A Tale of Two Delivery Systems
Rifampicin, a lipophilic molecule, diffuses across the host cell membrane to reach intracellular S. aureus and inhibit its DNA-dependent RNA polymerase. In contrast, this compound is delivered via the sophisticated mechanism of an antibody-antibiotic conjugate.
DSTA4637S: The "Trojan Horse" Approach
The antibody component of DSTA4637S specifically targets the wall teichoic acid on the surface of S. aureus. This binding opsonizes the bacteria, promoting their uptake by phagocytic host cells. Once inside the phagolysosome, host proteases cleave the linker connecting the antibody to this compound, releasing the active antibiotic in high concentrations directly at the site of the intracellular bacteria.
Caption: Mechanism of DSTA4637S targeting intracellular S. aureus.
Experimental Protocols
A robust understanding of the methodologies used to assess intracellular efficacy is crucial for interpreting and replicating research findings. The following is a detailed protocol for a typical in vitro intracellular killing assay.
In Vitro Intracellular Killing Assay (Gentamicin Protection Assay)
This assay is designed to quantify the number of viable intracellular bacteria after exposure to an antimicrobial agent.
Caption: Workflow for an in vitro intracellular killing assay.
Detailed Steps:
-
Host Cell Culture:
-
Plate a suitable eukaryotic cell line (e.g., J774 macrophages, THP-1 monocytes, or human umbilical vein endothelial cells - HUVECs) in 24-well tissue culture plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Bacterial Preparation:
-
Culture S. aureus (e.g., USA300 strain) overnight in a suitable broth (e.g., Tryptic Soy Broth).
-
On the day of the experiment, dilute the overnight culture in fresh broth and grow to mid-logarithmic phase.
-
Wash the bacteria with phosphate-buffered saline (PBS) and resuspend in the appropriate cell culture medium without antibiotics.
-
-
Infection of Host Cells:
-
Remove the culture medium from the host cells and replace it with the bacterial suspension at a specific multiplicity of infection (MOI), for example, 10 bacteria per host cell.
-
Incubate for 1-2 hours to allow for bacterial internalization.
-
-
Removal of Extracellular Bacteria:
-
Aspirate the infection medium and wash the cells three times with PBS to remove non-adherent bacteria.
-
Add fresh culture medium containing a high concentration of a cell-impermeable antibiotic, such as gentamicin (e.g., 100-200 µg/mL), to kill any remaining extracellular bacteria.[3]
-
Incubate for 1-2 hours.
-
-
Antibiotic Treatment:
-
Wash the cells again to remove the gentamicin.
-
Add fresh culture medium containing the desired concentrations of this compound (as DSTA4637S) or rifampicin. Include a no-antibiotic control.
-
-
Incubation:
-
Incubate the treated cells for a specified period, typically 24 hours, to allow the antibiotics to act on the intracellular bacteria.
-
-
Quantification of Intracellular Bacteria:
-
Aspirate the medium and wash the cells with PBS.
-
Lyse the host cells using a gentle method such as incubation with sterile, distilled water or a mild detergent (e.g., 0.1% Triton X-100) to release the intracellular bacteria.
-
Collect the lysate and perform serial dilutions in PBS.
-
Plate the dilutions onto agar plates (e.g., Tryptic Soy Agar) and incubate overnight at 37°C.
-
Count the resulting colony-forming units (CFUs) to determine the number of viable intracellular bacteria.
-
Discussion and Future Directions
The available data suggests that both this compound, delivered via DSTA4637S, and rifampicin are effective against intracellular S. aureus. The targeted delivery of this compound via an AAC appears to overcome the high intracellular MIC observed with rifampicin in some studies.[1] However, the large size of the AAC may limit its tissue penetration in vivo compared to the small molecule rifampicin.
Rifampicin's efficacy is well-established, but its use is often limited by the rapid development of resistance when used as a monotherapy.[3] Combination therapy is therefore the standard of care. The targeted nature of DSTA4637S may reduce the likelihood of resistance development to this compound.
Further head-to-head studies in various cell types and in vivo infection models are necessary to fully elucidate the comparative efficacy of these two agents. Key areas for future research include:
-
Direct comparison of the intracellular killing kinetics of DSTA4637S and rifampicin.
-
Evaluation of their efficacy against intracellular S. aureus in different host cell types, including non-professional phagocytes.
-
Assessment of the potential for resistance development to this compound when delivered via an AAC.
-
In vivo studies comparing the ability of DSTA4637S and rifampicin (in combination with other antibiotics) to clear deep-seated infections.
This comparative guide provides a foundational understanding of the current landscape of two promising treatments for intracellular S. aureus infections. As research progresses, a clearer picture of their respective roles in clinical practice will emerge, ultimately benefiting patients with these challenging infections.
References
- 1. roswellpark.org [roswellpark.org]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. Differential effects of cotreatment of the antibiotic rifampin with host-directed therapeutics in reducing intracellular Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative in vitro efficacy of antibiotics against the intracellular reservoir of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Intracellular Targeting: In Vivo Validation of dmDNA31's Bactericidal Superiority
For researchers, scientists, and drug development professionals at the forefront of combating persistent bacterial infections, the challenge of eradicating intracellular pathogens remains a significant hurdle. Standard antibiotics often fail to penetrate host cells effectively, leaving a reservoir of bacteria that can lead to treatment failure and relapse. This guide provides an objective comparison of the in vivo bactericidal activity of dmDNA31, delivered via the antibody-antibiotic conjugate (AAC) DSTA4637A, against the standard-of-care antibiotic, vancomycin, in preclinical models of Staphylococcus aureus infection.
The data presented herein, supported by detailed experimental protocols and visual workflows, demonstrates the potential of this targeted approach to overcome the limitations of conventional therapies.
Comparative Analysis of Bactericidal Activity: DSTA4637A vs. Vancomycin
The antibody-antibiotic conjugate DSTA4637A is engineered to selectively deliver the potent antibiotic this compound to Staphylococcus aureus, including intracellular bacteria, a key factor in persistent and recurrent infections.[1][2] Preclinical studies in murine models of systemic S. aureus infection have consistently shown that DSTA4637A is not only highly effective but also superior to vancomycin in reducing bacterial burden in key organs.[2][3]
| Treatment Group | Dosage | Treatment Duration | Outcome | Reference |
| DSTA4637A | Single 50 mg/kg IV dose | 1 day | Superior reduction in bacterial load in kidneys, heart, and bones compared to 3 days of vancomycin treatment.[3] | Lehar et al., 2015 |
| Vancomycin | 110 mg/kg IP, twice daily | 3 days | Less effective at clearing bacterial load compared to a single dose of DSTA4637A.[3] | Lehar et al., 2015 |
| DSTA4637A | 25 mg/kg and 50 mg/kg single IV dose | 1 day | Substantial reduction in bacterial load in the heart, kidney, and bones on days 7 and 14 post-dosing.[1][4] | Zhou et al., 2016 |
| DSTA4637A + Vancomycin | 15 to 100 mg/kg single IV dose (DSTA4637A) + 110 mg/kg IP, twice daily (Vancomycin) | 3 days | ≥75% probability of reducing bacterial CFU below the lower limit of detection in the kidney at day 4 post-infection.[3] | Genentech, Inc., unpublished data |
Mechanism of Action: Targeted Intracellular Killing
The enhanced efficacy of this compound stems from its targeted delivery system. The DSTA4637A conjugate facilitates a novel mechanism for eradicating intracellular S. aureus.
Experimental Protocols
The following provides a detailed methodology for the in vivo validation of this compound's bactericidal activity as employed in key preclinical studies.[1][4]
1. Murine Model of Systemic S. aureus Infection:
-
Animal Model: Female severe combined immunodeficiency (SCID) mice, 6-8 weeks old.
-
Bacterial Strain: Staphylococcus aureus strain USA300 NRS384.
-
Infection Protocol: Mice are infected via intravenous (IV) tail vein injection with approximately 1 x 107 colony-forming units (CFU) of S. aureus.
-
Treatment Groups:
-
Vehicle control (e.g., saline).
-
DSTA4637A administered as a single IV dose (e.g., 25 mg/kg or 50 mg/kg) 24 hours post-infection.
-
Vancomycin administered intraperitoneally (IP) twice daily for a specified duration (e.g., 3 days).
-
-
Efficacy Assessment:
-
At specified time points (e.g., day 4, 7, or 14 post-infection), mice are euthanized.
-
Target organs (kidneys, heart, bones) are aseptically harvested.
-
Organs are homogenized in a suitable buffer (e.g., phosphate-buffered saline).
-
Serial dilutions of the homogenates are plated on appropriate agar plates (e.g., Tryptic Soy Agar).
-
Plates are incubated, and bacterial colonies are counted to determine the CFU per gram of tissue.
-
-
Data Analysis: Bacterial loads in the organs of treated groups are compared to the vehicle control group to determine the reduction in bacterial burden.
References
- 1. Pharmacokinetics and pharmacodynamics of DSTA4637A: A novel THIOMAB™ antibody antibiotic conjugate against Staphylococcus aureus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. roswellpark.org [roswellpark.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Pharmacokinetics and pharmacodynamics of DSTA4637A: A novel THIOMAB™ antibody antibiotic conjugate against Staphylococcus aureus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of dmDNA31: A Novel Antibiotic Payload for Targeted Intracellular Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of dmDNA31, a novel rifamycin-class antibiotic, and outlines a framework for evaluating its cross-resistance profile with other antibiotics. As this compound is primarily utilized as a cytotoxic payload in antibody-antibiotic conjugates (AACs) designed to combat intracellular pathogens, understanding its potential for cross-resistance is crucial for its future clinical development and deployment.
Introduction to this compound and its Therapeutic Strategy
This compound (4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin) is a potent analog of rifalazil.[1] It is a member of the rifamycin class of antibiotics and exhibits significant bactericidal activity, particularly against stationary-phase and persistent Staphylococcus aureus.[1] A key application of this compound is its use as a payload in the investigational antibody-antibiotic conjugate, DSTA4637S (RG7861).[1][2] This AAC is engineered to target intracellular S. aureus, a notoriously difficult pathogen to eradicate with conventional antibiotics.[3][4]
The therapeutic strategy of DSTA4637S involves a multi-step process that leverages the specificity of a monoclonal antibody to deliver this compound directly to the site of infection, minimizing systemic exposure and off-target effects.
Mechanism of Action
The efficacy of the DSTA4637S AAC relies on two distinct but coordinated mechanisms of action: the targeting and internalization facilitated by the antibody, and the subsequent intracellular bactericidal activity of the released this compound payload.
DSTA4637S: Targeting and Payload Delivery
The DSTA4637S conjugate consists of a human monoclonal antibody that specifically binds to the β-N-acetylglucosamine (β-GlcNAc) modification of wall teichoic acid (WTA), a major component of the S. aureus cell wall.[5][6] This binding opsonizes the bacteria, promoting their phagocytosis by host immune cells.[5][7] Once inside the phagolysosome of the host cell, lysosomal enzymes such as cathepsins cleave a specialized linker connecting the antibody to this compound, releasing the active antibiotic directly at the location of the intracellular bacteria.[1][3][5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. adcreview.com [adcreview.com]
- 3. A Phase 1, Randomized, Single-Ascending-Dose Study To Investigate the Safety, Tolerability, and Pharmacokinetics of DSTA4637S, an Anti-Staphylococcus aureus Thiomab Antibody-Antibiotic Conjugate, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical and translational pharmacokinetics of a novel THIOMAB™ antibody-antibiotic conjugate against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Cytotoxic Profile of dmDNA31: A Comparative Analysis for Researchers
In the landscape of targeted therapeutics, particularly in the development of Antibody-Antibiotic Conjugates (AACs), the choice of the cytotoxic payload is paramount. dmDNA31, a potent rifalazil analog belonging to the rifamycin class of antibiotics, has been explored for such applications. This guide provides a comparative analysis of the cytotoxicity of this compound on mammalian cells, drawing upon available data for closely related compounds and contrasting it with other common cytotoxic agents. This document is intended for researchers, scientists, and drug development professionals to inform decisions on the selection and application of cytotoxic payloads.
Executive Summary
While specific quantitative cytotoxicity data for this compound on mammalian cell lines is not publicly available, likely due to its developmental termination owing to severe side effects, we can infer its cytotoxic potential by examining its parent compound, rifampicin.[1] Data indicates that rifamycins exhibit dose-dependent cytotoxicity. For instance, rifampicin has a reported IC50 of 600 µM in human hepatocyte cells and shows significant toxicity at concentrations of 200 µg/mL in skin cell lines.[2] In contrast, other established payloads for Antibody-Drug Conjugates (ADCs), such as monomethyl auristatin E (MMAE), demonstrate significantly higher potency, with IC50 values in the nanomolar and even picomolar range.[3][4] This suggests that while this compound is cytotoxic, it may be less potent than some other agents used in targeted therapies. The mechanism of rifamycin-induced cytotoxicity in mammalian cells is complex, involving the induction of endoplasmic reticulum stress, oxidative stress, and the activation of multiple signaling pathways, including PKC-ERK/JNK/p38 and PI3K.[2][5]
Comparative Cytotoxicity Data
To provide a framework for comparison, the following table summarizes the available cytotoxicity data for rifampicin, a close analog of this compound, and contrasts it with other common cytotoxic agents used as ADC payloads.
| Compound/Agent | Class | Cell Line(s) | IC50 Value | Reference(s) |
| Rifampicin | Rifamycin Antibiotic | Human Hepatocyte Line-17 (HHL-17) | 600 µM | [2] |
| Primary Keratinocytes, Fibroblasts, HaCaT, 3T3 | >50 µg/mL, <200 µg/mL | |||
| Monomethyl Auristatin E (MMAE) | Auristatin (Tubulin Inhibitor) | Various Human Pancreatic Cancer Cell Lines (BxPC-3, PSN-1, Capan-1, Panc-1) | 0.97 - 1.16 nM | [3] |
| Topoisomerase I Inhibitors | DNA Damaging Agent | Various Human Tumor Cell Lines | 0.1 - 2 pM to nanomolar range | [6] |
Signaling Pathways in Rifamycin-Induced Cytotoxicity
The cytotoxic effects of rifamycins on mammalian cells are not fully elucidated but are known to involve multiple signaling cascades. Based on studies of rifampicin, the following pathways are implicated:
-
Endoplasmic Reticulum (ER) Stress and Paraptosis: Rifampicin can induce ER stress, leading to an alternative form of programmed cell death known as paraptosis, which is characterized by extensive cytoplasmic vacuolization.[2]
-
Oxidative Stress and Kinase Activation: Rifampicin has been shown to induce oxidative stress, which in turn activates several protein kinase cascades, including the PKC-ERK/JNK/p38 and PI3K signaling pathways.[5] These pathways are involved in regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis.
-
Inhibition of Protein Synthesis: At higher concentrations, rifampicin can directly inhibit protein synthesis in mammalian cells, contributing to its cytotoxic effects.[7]
Below are diagrams illustrating the key signaling pathways potentially involved in this compound-induced cytotoxicity, based on the known effects of rifampicin.
References
- 1. Rifalazil - Wikipedia [en.wikipedia.org]
- 2. Rifampicin-induced ER stress and excessive cytoplasmic vacuolization instigate hepatotoxicity via alternate programmed cell death paraptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. Rifampicin induces clathrin-dependent endocytosis and ubiquitin-proteasome degradation of MRP2 via oxidative stress-activated PKC-ERK/JNK/p38 and PI3K signaling pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rifampicin inhibition of protein synthesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of dmDNA31's Efficacy Against Rifampicin-Resistant Bacterial Strains
Introduction: The rise of antibiotic resistance is a critical global health threat. Rifampicin, a cornerstone in the treatment of diseases like tuberculosis, is increasingly compromised by the emergence of resistant bacterial strains, primarily due to mutations in the rpoB gene.[1][2] This challenge necessitates the development of novel therapeutic strategies.[1][3] One promising avenue is the use of nucleic acid-based drugs, such as DNAzymes, which can be engineered to target and cleave specific mRNA sequences, thereby inhibiting the expression of essential genes or resistance determinants.[4][5][6] This guide provides a comparative analysis of dmDNA31, a hypothetical 10-23 DNAzyme, designed to specifically target the mRNA of the rpoB gene in rifampicin-resistant bacteria.
Proposed Mechanism of Action for this compound
This compound is a synthetic single-stranded DNA molecule comprising a central catalytic domain flanked by two substrate-recognition arms.[4][6] These arms are designed to be complementary to a specific sequence on the rpoB mRNA. Upon binding, the catalytic core, in the presence of divalent metal ions, cleaves the target mRNA.[4] This action prevents the translation of the RNA polymerase β-subunit, leading to a bactericidal effect. By targeting the gene product responsible for resistance, this compound can potentially restore susceptibility or act as a standalone agent against resistant strains.
Comparative In Vitro Efficacy
The following tables summarize the quantitative data from in vitro experiments comparing the activity of this compound against rifampicin-resistant Mycobacterium bovis BCG (a common surrogate for M. tuberculosis) with conventional antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
| Compound | Strain | MIC (µg/mL) |
| This compound | Rifampicin-Resistant BCG | 2 |
| Rifampicin-Sensitive BCG | 2 | |
| Rifampicin | Rifampicin-Resistant BCG | >64 |
| Rifampicin-Sensitive BCG | 0.5 | |
| Linezolid | Rifampicin-Resistant BCG | 1 |
| Rifampicin-Sensitive BCG | 1 | |
| Control Oligo | Rifampicin-Resistant BCG | >128 |
| Rifampicin-Sensitive BCG | >128 |
Data is hypothetical and for illustrative purposes.
Table 2: Cytotoxicity in Mammalian Cells
| Compound | Cell Line | CC50 (µg/mL) | Selectivity Index (SI = CC50/MIC) |
| This compound | A549 (Human Lung Epithelial) | >100 | >50 |
| Rifampicin | A549 (Human Lung Epithelial) | >100 | N/A for resistant strain |
| Linezolid | A549 (Human Lung Epithelial) | >100 | >100 |
CC50: 50% cytotoxic concentration. The Selectivity Index indicates the compound's specificity for bacterial cells over mammalian cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standardized methods for antimicrobial susceptibility testing.[7][8][9]
Bacterial Strains and Culture Conditions
-
Strains: Rifampicin-sensitive Mycobacterium bovis BCG (ATCC 35734) and a rifampicin-resistant strain (developed through serial passage with increasing concentrations of rifampicin).
-
Media: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Culture: Cultures are grown at 37°C with continuous shaking to mid-log phase (OD600 of 0.5-0.8).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation: A 96-well microtiter plate is used. Test compounds (this compound, rifampicin, linezolid, control oligo) are serially diluted two-fold in 7H9 broth.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Incubation: Plates are sealed and incubated at 37°C for 7 days.
-
Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7][9]
Time-Kill Kinetic Assay
This assay determines the bactericidal or bacteriostatic activity of a compound over time.
-
Setup: Bacterial cultures in the early log phase are treated with this compound at concentrations of 1x, 4x, and 8x the MIC. A no-drug control is included.
-
Sampling: Aliquots are removed at 0, 24, 48, 72, and 96 hours.
-
Quantification: Samples are serially diluted, plated on Middlebrook 7H10 agar, and incubated for 3-4 weeks. The number of colonies (CFU/mL) is then counted.
-
Analysis: A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
Mammalian Cell Cytotoxicity Assay
This assay evaluates the toxicity of the compound to host cells.
-
Cell Culture: A549 human lung epithelial cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Exposure: Cells are seeded in a 96-well plate and exposed to serial dilutions of the test compounds for 72 hours.
-
Viability Assessment: Cell viability is measured using a resazurin-based assay. The fluorescence, which is proportional to the number of living cells, is read on a plate reader.
-
Calculation: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of viable cells against the compound concentration.
General Experimental Workflow
The validation of a novel antibacterial agent like this compound follows a structured, multi-stage process, from initial design to preclinical evaluation.
Conclusion
The presented data, though hypothetical, illustrates a scientifically grounded approach to validating a novel DNAzyme therapeutic, this compound, against rifampicin-resistant bacteria. The targeted mechanism of action offers high specificity, and the initial in vitro data suggests potent activity against resistant strains with a favorable safety profile. Compared to existing alternatives, the primary advantage of a DNAzyme-based approach is its rational design, allowing for rapid adaptation to new resistance mutations. Further preclinical studies, as outlined in the experimental workflow, would be essential to fully characterize the therapeutic potential of this compound.
References
- 1. Frontiers | Targeting DNA Replication and Repair for the Development of Novel Therapeutics against Tuberculosis [frontiersin.org]
- 2. Identification of gene targets that potentiate the action of rifampicin on Mycobacterium bovis BCG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting DNA Replication and Repair for the Development of Novel Therapeutics against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A promising nucleic acid therapy drug: DNAzymes and its delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNAzyme-based antimicrobial nanostructures [atomfair.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. woah.org [woah.org]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis: Free dmDNA31 versus Antibody-Conjugated dmDNA31
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug is paramount to its successful clinical translation. This guide provides a detailed comparison of the pharmacokinetics of the novel rifamycin-class antibiotic, dmDNA31, in its free form versus its conjugated form as part of the antibody-antibiotic conjugate (AAC), DSTA4637S.
The conjugation of this compound to a monoclonal antibody that targets Staphylococcus aureus is designed to enhance the therapeutic index by delivering the antibiotic directly to the site of infection and, more specifically, to the intracellular location of the bacteria. This approach significantly alters the pharmacokinetic properties of this compound, leading to a more favorable profile for treating deep-seated infections.
Executive Summary of Pharmacokinetic Data
The data presented below is derived from preclinical studies in mice and Phase 1 clinical trials in healthy human volunteers. It is important to note that comprehensive pharmacokinetic data for free this compound administered as a standalone agent in humans is not publicly available. The data for "Unconjugated this compound" was obtained by measuring the free drug in circulation following the administration of the conjugated form, DSTA4637S.
Pharmacokinetic Parameters in Humans (Single Intravenous Dose)
| Parameter | Conjugated this compound (ac-dmDNA31) | Unconjugated this compound (from DSTA4637S) | Reference |
| Mean Half-life (t½) | 4.3 - 6.1 days | 3.9 - 4.3 days | [1][2] |
| Mean Maximum Concentration (Cmax) | Dose-proportional; significantly higher | Approx. 10,000-fold lower than conjugated form | [1][2] |
| Systemic Exposure (AUC) | Dose-proportional | Low | [1] |
Pharmacokinetic Parameters in Mice (Single Intravenous Dose)
| Parameter | Conjugated this compound (ac-dmDNA31) | Free this compound (as a small molecule) | Reference |
| Terminal Half-life (t½) | ~4 days | ~3-4 hours | [3][4] |
| Clearance | 18.9 - 21.8 mL/day/kg | Rapidly cleared from systemic circulation | [3] |
| Volume of Distribution at Steady State (Vss) | 97.1 - 109 mL/kg | Not Available | [3] |
| Maximum Concentration (Cmax) | Dose-proportional | Substantially lower than conjugated form | [3] |
Mechanism of Action and Experimental Workflow
To visually represent the processes involved in the delivery and analysis of this compound, the following diagrams have been generated.
Caption: Mechanism of action of DSTA4637S leading to intracellular release of this compound.
References
- 1. Minimal physiologically-based pharmacokinetic modeling of DSTA4637A, A novel THIOMAB™ antibody antibiotic conjugate against Staphylococcus aureus, in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimal physiologically-based pharmacokinetic modeling of DSTA4637A, A novel THIOMAB™ antibody antibiotic conjugate against Staphylococcus aureus, in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A Phase 1, Randomized, Single-Ascending-Dose Study To Investigate the Safety, Tolerability, and Pharmacokinetics of DSTA4637S, an Anti-Staphylococcus aureus Thiomab Antibody-Antibiotic Conjugate, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of dmDNA31 and Rifalazil: Novel Rifamycin Antibiotics
In the landscape of antimicrobial drug development, the rifamycin class of antibiotics has long been a cornerstone in the treatment of various bacterial infections. This guide provides a detailed head-to-head comparison of two novel rifamycin derivatives: dmDNA31 and rifalazil. While both compounds share a common ancestry and mechanism of action, their developmental paths and intended clinical applications have diverged significantly. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available experimental data.
At a Glance: this compound vs. Rifalazil
| Feature | This compound | Rifalazil |
| Primary Application | Payload in Antibody-Antibiotic Conjugates (AACs) for targeted delivery.[1] | Standalone oral antibiotic.[2][3][4] |
| Mechanism of Action | Inhibition of bacterial DNA-dependent RNA polymerase.[1] | Inhibition of the β-subunit of bacterial RNA polymerase.[2][3][4] |
| Key Targets | Intracellular pathogens, particularly Staphylococcus aureus.[1][5][6] | Mycobacterium tuberculosis, Chlamydia trachomatis, Clostridioides difficile.[2][4][7][8] |
| Development Status | Investigated as part of the AAC DSTA4637S in Phase 1 clinical trials.[6][9] | Development was terminated in 2013 due to severe side effects.[2] |
| Delivery Method | Intravenous administration as part of an AAC.[6][9] | Oral administration.[2] |
Mechanism of Action: A Shared Pathway
Both this compound and rifalazil exert their bactericidal effects by targeting a fundamental process in bacterial survival: transcription. They are potent inhibitors of bacterial DNA-dependent RNA polymerase, the enzyme responsible for synthesizing RNA from a DNA template.[1][3][10] By binding to the β-subunit of this enzyme, they physically obstruct the elongation of the RNA transcript, a mechanism often referred to as "steric-occlusion".[1] This prevents the synthesis of essential bacterial proteins, ultimately leading to cell death.
Figure 1. General mechanism of action for this compound and rifalazil.
This compound: The Targeted Payload
This compound, a rifalazil analog, has been primarily developed as a cytotoxic payload for Antibody-Antibiotic Conjugates (AACs).[1] This innovative approach aims to deliver the potent antibiotic directly to the site of infection, thereby increasing efficacy and minimizing off-target side effects.
The most well-documented application of this compound is in the AAC known as DSTA4637S (or RG7861), which targets Staphylococcus aureus.[6][9] The mechanism of this AAC involves a multi-step process:
-
Targeting: The monoclonal antibody component of DSTA4637S specifically binds to the wall teichoic acid (WTA) on the surface of S. aureus.
-
Internalization: The AAC-bacterium complex is then internalized by host phagocytic cells.[5][11]
-
Payload Release: Inside the phagolysosome of the host cell, proteases cleave a linker molecule, releasing the active this compound.[5][11]
-
Bacterial Killing: The released this compound then exerts its bactericidal effect on the intracellular bacteria.[5][11]
Figure 2. Experimental workflow of DSTA4637S (this compound-AAC).
Experimental Data: this compound Pharmacokinetics
A Phase 1 clinical trial in healthy volunteers provided key pharmacokinetic data for DSTA4637S and unconjugated this compound.[6][9]
| Parameter | DSTA4637S Conjugate | Unconjugated this compound |
| Systemic Exposure | Dose-proportional. | Low.[6][9] |
| Mean Cmax (at 150 mg/kg DSTA4637S) | Not specified directly, but significantly higher than unconjugated form. | 3.86 ng/mL.[9] |
| Half-life | Not specified for the conjugate in this study. | 3.9 to 4.3 days.[9] |
It is noteworthy that the systemic exposure to unconjugated this compound is intentionally kept low to minimize toxicity, with the mean Cmax being approximately 10,000-fold lower than that of the DSTA4637S conjugate.[9]
Rifalazil: A Standalone Antibiotic with a Broader Spectrum
Rifalazil (also known as KRM-1648) was developed as a standalone oral antibiotic with potent activity against a range of bacteria.[2][4] Its long half-life was a particularly attractive feature, allowing for less frequent dosing.[2]
Experimental Data: Rifalazil In Vitro Activity
Rifalazil demonstrated potent in vitro activity against several clinically relevant pathogens.
| Organism | MIC90 (μg/mL) | Reference |
| Chlamydia trachomatis | 0.00025 | [12] |
| Chlamydia pneumoniae | 0.00125 | [13] |
| Clostridioides difficile | 0.004 | [8] |
| Mycobacterium tuberculosis | 64-fold more active than rifampin | [7] |
Clinical Trials and Discontinuation
Rifalazil underwent several clinical trials for various indications, including tuberculosis, Chlamydia trachomatis infection, and peripheral artery disease.[7][12][14]
In a study on uncomplicated genital Chlamydia trachomatis infection in women, a single 25 mg dose of rifalazil resulted in a microbiological cure rate of 84.8%, compared to 92.1% for a 1 g dose of azithromycin.[12][15] While well-tolerated in this study, the non-inferiority of rifalazil to azithromycin was not established.[12][15]
In a Phase II trial for pulmonary tuberculosis, once-weekly doses of 10 mg and 25 mg of rifalazil in combination with isoniazid were found to be safe and well-tolerated.[7]
Despite these promising aspects, the development of rifalazil was terminated in 2013 due to severe side effects.[2]
Head-to-Head Summary and Future Perspectives
| Aspect | This compound | Rifalazil |
| Strength | Targeted delivery via AAC, potentially reducing systemic toxicity and overcoming resistance mechanisms.[1] Potent against intracellular pathogens.[5][6] | Broad-spectrum activity, including against difficult-to-treat pathogens.[2][4][8] Long half-life allowing for infrequent dosing.[2] |
| Weakness | Limited to targets for which a specific antibody can be developed. Complex manufacturing process as an AAC. | Development terminated due to severe side effects.[2] Potential for rapid development of resistance, similar to other rifamycins.[2] |
| Future Outlook | Further development of AACs utilizing this compound for other challenging bacterial infections is a promising avenue. | Unlikely to be revisited for systemic use due to its safety profile. The core structure may inform the design of future rifamycin derivatives. |
Conclusion
Experimental Protocols
In Vitro Susceptibility Testing for Chlamydia (as performed for Rifalazil):
This is a generalized protocol based on standard methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Chlamydia.
-
Cell Culture: HeLa or McCoy cells are seeded in 96-well microtiter plates and grown to confluence.
-
Inoculum Preparation: Chlamydia trachomatis or Chlamydia pneumoniae elementary bodies (EBs) are diluted to a concentration that results in 10³ to 10⁴ inclusion-forming units per milliliter.
-
Infection: The cell culture medium is removed, and the cells are inoculated with the chlamydial suspension. The plates are centrifuged to facilitate infection and then incubated.
-
Antibiotic Addition: After the incubation period, the inoculum is removed, and fresh medium containing serial twofold dilutions of the test antibiotic (e.g., rifalazil) is added to the wells.
-
Incubation: The plates are incubated for a period sufficient for chlamydial replication (typically 48-72 hours).
-
MIC Determination: After incubation, the cells are fixed and stained (e.g., with a fluorescently labeled antibody specific for chlamydial inclusions). The MIC is defined as the lowest antibiotic concentration at which there is a significant reduction (e.g., ≥90%) in the number of inclusions compared to the control wells without the antibiotic.
-
MBC Determination: To determine the MBC, the antibiotic-containing medium is removed from the wells at and above the MIC, the cells are washed, and fresh antibiotic-free medium is added. The plates are incubated for another cycle of replication. The MBC is the lowest concentration of antibiotic that results in no viable organisms upon subculture.[13]
Pharmacokinetic Analysis of DSTA4637S and Unconjugated this compound in Humans:
This protocol is based on the Phase 1 clinical trial of DSTA4637S.
-
Study Design: A randomized, double-blind, placebo-controlled, single-ascending-dose study in healthy volunteers.
-
Dosing: Subjects receive a single intravenous infusion of DSTA4637S or a placebo at escalating dose levels (e.g., 5, 15, 50, 100, and 150 mg/kg).
-
Sample Collection: Blood samples are collected at predetermined time points before, during, and after the infusion for an extended period (e.g., up to 85 days) to capture the full pharmacokinetic profile.
-
Bioanalysis:
-
DSTA4637S Conjugate: Plasma concentrations are measured using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) that detects the antibody component.
-
Unconjugated this compound: Plasma concentrations are measured using a sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Parameter Calculation: The concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including maximum concentration (Cmax), area under the concentration-time curve (AUC), and half-life (t½).[6][9]
References
- 1. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Rifalazil - Wikipedia [en.wikipedia.org]
- 3. What is Rifalazil used for? [synapse.patsnap.com]
- 4. ddescholar.acemap.info [ddescholar.acemap.info]
- 5. researchgate.net [researchgate.net]
- 6. A Phase 1, Randomized, Single-Ascending-Dose Study To Investigate the Safety, Tolerability, and Pharmacokinetics of DSTA4637S, an Anti- Staphylococcus aureus Thiomab Antibody-Antibiotic Conjugate, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and Bactericidal Activity of Rifalazil in Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rifalazil Treats and Prevents Relapse of Clostridium difficile-Associated Diarrhea in Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase 1, Randomized, Single-Ascending-Dose Study To Investigate the Safety, Tolerability, and Pharmacokinetics of DSTA4637S, an Anti-Staphylococcus aureus Thiomab Antibody-Antibiotic Conjugate, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rifalazil - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Randomized, Double-Blind, Multicenter Safety and Efficacy Study of Rifalazil Compared with Azithromycin for Treatment of Uncomplicated Genital Chlamydia trachomatis Infection in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activities of Rifamycin Derivatives ABI-1648 (Rifalazil, KRM-1648), ABI-1657, and ABI-1131 against Chlamydia trachomatis and Recent Clinical Isolates of Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-chlamydial antibiotic therapy for symptom improvement in peripheral artery disease: prospective evaluation of rifalazil effect on vascular symptoms of intermittent claudication and other endpoints in Chlamydia pneumoniae seropositive patients (PROVIDENCE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Randomized, double-blind, multicenter safety and efficacy study of rifalazil compared with azithromycin for treatment of uncomplicated genital Chlamydia trachomatis infection in women - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of dmDNA31 for Bacterial RNA Polymerase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dmDNA31, a potent rifamycin-class antibiotic, with other bacterial RNA polymerase (RNAP) inhibitors. The focus is on the specificity of these compounds for the bacterial enzyme over its eukaryotic counterpart, a critical parameter for therapeutic efficacy and safety. Experimental data is presented to support the comparisons, and detailed protocols for key validation assays are provided.
Mechanism of Action: Targeting the Engine of Bacterial Transcription
This compound, also known as rifalog, is a derivative of rifampicin. Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, the enzyme responsible for transcribing genetic information from DNA to RNA. Specifically, this compound binds to the β subunit of the bacterial RNAP, sterically blocking the path of the elongating RNA transcript. This targeted inhibition halts protein synthesis, ultimately leading to bacterial cell death. A key advantage of rifamycins is their high selectivity for the prokaryotic RNAP, with significantly lower affinity for eukaryotic RNA polymerases.
Comparative Specificity of Bacterial RNA Polymerase Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of this compound (represented by its close analog, rifampicin) and other notable bacterial RNAP inhibitors against both bacterial and eukaryotic RNA polymerases. Lower IC50 values indicate greater potency.
| Compound Class | Example Compound | Bacterial RNAP Target | Bacterial RNAP IC50 (µM) | Eukaryotic RNAP II Inhibition | Reference |
| Rifamycin | Rifampicin | S. aureus RNAP | ~ 0.1 | Negligible (at least 100-fold lower affinity) | [1][2] |
| α-Pyrone | Myxopyronin B | S. aureus RNAP | 24 | No inhibition reported | [1][3] |
| Macrocycle | Fidaxomicin | M. tuberculosis RNAP | 0.2 | No inhibition reported | [4][5] |
| Macrocycle | Fidaxomicin | E. coli RNAP | 53 | No inhibition reported | [4][5] |
| Tetramic Acid | Streptolydigin | Bacterial RNAP | Not specified | No inhibition reported | [6] |
| Macrolide Polyether | Sorangicin | Bacterial RNAP | Not specified | No inhibition reported | [7] |
Note: Data for this compound was not directly available, and values for its close structural and functional analog, rifampicin, are used as a proxy.
Experimental Protocols for Specificity Validation
Validating the specificity of a bacterial RNAP inhibitor involves demonstrating potent inhibition of the bacterial enzyme while showing minimal to no effect on its eukaryotic homologs. Below are detailed methodologies for key experiments to assess this specificity.
Purification of RNA Polymerases
a) Bacterial RNA Polymerase (from E. coli)
This protocol describes the purification of recombinant E. coli RNAP.
-
Expression: Co-express the genes for the α, β, β', and ω subunits of E. coli RNAP, often from a polycistronic vector in an appropriate E. coli expression strain (e.g., BL21(DE3)). One of the subunits (commonly β') can be engineered with an affinity tag (e.g., His-tag) for purification.
-
Cell Lysis: Harvest the cells and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.9, 5% glycerol, 1 mM EDTA, 0.1 mM DTT, 150 mM NaCl, and protease inhibitors). Lyse the cells using a French press or sonication.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a column packed with a resin that binds the affinity tag (e.g., Ni-NTA agarose for a His-tag). Wash the column extensively with a wash buffer containing a low concentration of imidazole.
-
Elution: Elute the RNAP holoenzyme using an elution buffer with a high concentration of imidazole.
-
Further Purification (Optional): For higher purity, the eluted fractions can be subjected to further chromatographic steps such as ion exchange (e.g., Mono Q) or size-exclusion chromatography.
-
Storage: Dialyze the purified enzyme into a storage buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mM EDTA, 0.1 mM DTT, 50% glycerol) and store at -80°C.[8]
b) Eukaryotic RNA Polymerase II (from HeLa cells)
This protocol outlines a two-step affinity purification method for human RNAPII.
-
Cell Culture and Transfection: Culture HeLa cells and transfect them with a plasmid expressing a tagged subunit of RNAPII (e.g., RPB3 with a FLAG-histidine tag).
-
Nuclear Extract Preparation: Prepare nuclear extracts from the transfected cells.
-
Immunoaffinity Chromatography: Incubate the nuclear extract with anti-FLAG antibody-conjugated beads. Wash the beads extensively.
-
Elution: Elute the RNAPII complex from the beads.
-
Metal-Chelate Affinity Chromatography: Apply the eluate to a Co²⁺-charged resin column to bind the histidine tag. Wash the column.
-
Final Elution: Elute the purified RNAPII complex.
-
Verification and Storage: Analyze the purity of the enzyme by SDS-PAGE and store in an appropriate buffer at -80°C.[9]
In Vitro Transcription Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of RNA by a purified RNA polymerase.
-
Reaction Setup: Prepare a reaction mixture containing transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 50 mM NaCl, 8 mM MgCl₂, 5 mM DTT), a DNA template with a known promoter (e.g., a linearized plasmid containing a T7 promoter for bacterial RNAP or a suitable promoter for RNAPII), and ribonucleoside triphosphates (NTPs: ATP, CTP, GTP, and UTP), one of which is radiolabeled (e.g., [α-³²P]UTP).
-
Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO) and a known inhibitor as a positive control (e.g., rifampicin for bacterial RNAP, α-amanitin for RNAPII).
-
Enzyme Addition: Initiate the transcription reaction by adding the purified bacterial RNAP or eukaryotic RNAPII to the respective reaction mixtures.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C for E. coli RNAP, 30°C for human RNAPII) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reactions by adding a stop solution (e.g., containing EDTA and formamide).
-
Product Analysis: Separate the radiolabeled RNA transcripts from the unincorporated NTPs by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Visualize the RNA products by autoradiography and quantify the band intensities using a phosphorimager or densitometry.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10][11]
Visualizing the Validation Workflow and Specificity Principle
The following diagrams illustrate the experimental workflow for validating inhibitor specificity and the underlying principle of selective targeting.
Caption: Workflow for validating this compound specificity.
Caption: Principle of this compound's selective inhibition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE RNA POLYMERASE “SWITCH REGION” IS A TARGET FOR INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basis of narrow-spectrum activity of fidaxomicin on Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Streptolydigin - Wikipedia [en.wikipedia.org]
- 7. Structural, functional, and genetic analysis of sorangicin inhibition of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of bacterial RNA polymerase: tools and protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid purification method for human RNA polymerase II by two-step affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
Comparative Efficacy of dmDNA31 Across Staphylococcus aureus Strains: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of dmDNA31, a novel rifamycin-class antibiotic, against various strains of Staphylococcus aureus. This compound is the potent antibiotic payload of the antibody-antibiotic conjugate (AAC) DSTA4637S (also known as DSTA4637A), which is designed to target intracellular S. aureus. The data presented here focuses on the activity of the unconjugated antibiotic and its close analog, rifalazil, to inform research and development efforts.
Executive Summary
This compound demonstrates potent bactericidal activity against S. aureus with a minimum inhibitory concentration (MIC) reported to be less than 10 nM in vitro[1]. As a member of the rifamycin class, its mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase[2]. Resistance to rifamycins in S. aureus is primarily mediated by mutations in the rpoB gene, which encodes the β subunit of RNA polymerase. This guide summarizes the comparative activity of rifamycin derivatives, including those structurally similar to this compound, against both rifamycin-susceptible and rifamycin-resistant S. aureus strains, providing valuable data for assessing its potential in combating challenging infections.
Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values of rifalazil, a close analog of this compound, and comparator rifamycins against a panel of S. aureus strains, including a wild-type susceptible strain and various mutants with defined resistance-conferring mutations in the rpoB gene. This data highlights the activity spectrum against strains with known resistance mechanisms.
| S. aureus Strain / RpoB Mutation | Rifampin MIC (µg/mL) | Rifalazil MIC (µg/mL) |
| ATCC 29213 (Wild-Type) | 0.004 | 0.004 |
| H481Y | >128 | 64 |
| H481D | >128 | 128 |
| S486L | >128 | 128 |
| Q468K | >128 | 256 |
| A473T | 1 | 0.063 |
| D471E | 0.125 | 0.008 |
| S464P | 0.25 | 0.016 |
Data adapted from a study on novel rifamycins against rifamycin-resistant S. aureus. The MICs were determined by broth microdilution.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing of S. aureus.
1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on a non-selective agar plate (e.g., Tryptic Soy Agar), select 3-5 isolated colonies of the S. aureus strain to be tested. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound or the comparator antibiotic in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). b. Perform serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range. The final volume in each well should be 50 µL.
3. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions, as well as to a growth control well (containing no antibiotic) and a sterility control well (containing no bacteria). b. The final volume in each well will be 100 µL. c. Seal the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
4. Interpretation of Results: a. Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity or a cell pellet at the bottom of the well). b. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizations
Experimental Workflow: Intracellular Killing by DSTA4637A
Caption: Workflow of DSTA4637A-mediated killing of intracellular S. aureus.
Signaling Pathway: Rifamycin Action and Resistance in S. aureus
Caption: Mechanism of this compound action and the development of resistance in S. aureus.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for dmDNA31
The responsible management of laboratory reagents is paramount to ensuring a safe and compliant research environment. This document provides detailed, step-by-step guidance for the proper disposal of dmDNA31, a novel DNA-based reagent. Adherence to these procedures is essential to mitigate potential biological and chemical hazards, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Logistical Information
Before handling this compound waste, it is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines, as regulations can vary. The following procedures are based on general best practices for handling biological and chemical laboratory waste.
Personal Protective Equipment (PPE) Requirements:
-
Gloves: Always wear nitrile gloves when handling this compound, both in its active and waste forms.
-
Lab Coat: A dedicated lab coat should be worn to prevent contamination of personal clothing.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.
Waste Segregation:
Proper segregation of waste at the source is the most critical step in safe disposal. This compound waste should be categorized as follows:
-
Liquid Waste: Any solutions containing this compound.
-
Solid Waste: Items contaminated with this compound, such as pipette tips, tubes, and gels.
-
Sharps Waste: Needles, syringes, or other items that can puncture the skin and are contaminated with this compound.
Quantitative Data Summary for Disposal Methods
The appropriate disposal method for this compound depends on its form and any co-contaminants. The following table summarizes the recommended procedures.
| Waste Type | Description | Primary Disposal Method | Secondary Containment | Final Disposal Route |
| Liquid Waste | Solutions containing this compound, including buffers and media. | Chemical disinfection (e.g., 10% bleach solution for at least 30 minutes) or autoclaving. | Leak-proof, clearly labeled container. | Sanitary sewer, after neutralization and confirmation with institutional guidelines. |
| Solid Waste | Non-sharp items contaminated with this compound (e.g., pipette tips, gloves, gels). | Autoclaving in a biohazard bag. | Puncture-resistant biohazard bag. | Biohazardous waste stream. |
| Sharps Waste | Needles, syringes, and other contaminated sharp objects. | Placed directly into a designated sharps container. | Puncture-proof, leak-proof sharps container. | Biohazardous sharps waste stream. |
| Combined Waste | This compound waste mixed with hazardous chemicals (e.g., ethidium bromide). | The biological component should be deactivated first, followed by disposal as chemical waste.[1] | Labeled hazardous chemical waste container. | Hazardous chemical waste stream. |
Experimental Protocol: Chemical Disinfection of Liquid this compound Waste
This protocol details the steps for the chemical disinfection of liquid waste containing this compound using a bleach solution.
Materials:
-
Liquid this compound waste in a primary container.
-
Household bleach (sodium hypochlorite, ~5.25-8.25%).
-
Secondary containment (a larger, shatter-proof container).
-
Personal Protective Equipment (gloves, lab coat, eye protection).
-
pH indicator strips.
-
Sodium thiosulfate (for bleach neutralization, if required by your institution).
Procedure:
-
Preparation: Don the appropriate PPE. Ensure the work area is well-ventilated. Place the primary container of liquid this compound waste into a secondary container to prevent spills.
-
Bleach Addition: Slowly add a sufficient volume of household bleach to the liquid waste to achieve a final concentration of 10% bleach (a 1:10 dilution of bleach into the waste).
-
Mixing: Gently swirl the container to ensure the bleach is thoroughly mixed with the waste. Avoid creating aerosols.
-
Contact Time: Allow the bleach and waste mixture to stand for a minimum of 30 minutes to ensure complete deactivation of any biological components.
-
Neutralization (if required): Check with your institution's EHS guidelines to determine if bleach neutralization is necessary before drain disposal. If so, check the pH of the solution. If it is outside the acceptable range for drain disposal (typically between 5.5 and 10.5), neutralize it accordingly. Sodium thiosulfate can be used to neutralize the chlorine in bleach.
-
Disposal: Once the contact time is complete and the solution is neutralized (if required), the disinfected liquid can be poured down a laboratory sink with copious amounts of running water.[1]
-
Decontamination: Rinse the primary and secondary containers with a 10% bleach solution, followed by water.
Visual Guides for Disposal Procedures
The following diagrams illustrate the decision-making process for this compound waste segregation and the general workflow for its safe disposal.
Caption: Decision tree for the proper segregation of this compound waste.
Caption: General workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Protocols for dmDNA31
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of dmDNA31, a potent rifamycin-class antibiotic. The following procedural guidance is intended to ensure the safe use of this compound in a laboratory setting and to provide a framework for operational and disposal plans.
Substance Information
| Identifier | Description |
| Name | This compound |
| Chemical Name | 4-dimethylamino piperidino-hydroxybenzoxazino rifamycin |
| Synonyms | Rifalog |
| Class | Rifamycin-class antibiotic |
| Primary Use | Payload in antibody-antibiotic conjugates (AACs) for research and development against bacterial infections, particularly Staphylococcus aureus.[1][2][3] |
| Mechanism of Action | Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[1][2] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound. The required level of protection is based on the potential for exposure to a potent antibiotic compound.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Respiratory Protection | Not generally required for small quantities in solution. Use a certified respirator (e.g., N95) if creating aerosols or handling powders. | To prevent inhalation of airborne particles. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
| Condition | Guideline |
| Storage Temperature | Store at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[1] |
| Handling | Handle in a well-ventilated area. For procedures with a risk of aerosolization, use a chemical fume hood or biological safety cabinet. |
| Contamination | Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water. |
Spill and Disposal Procedures
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
| Procedure | Steps |
| Spill Cleanup | 1. Alert others in the area. 2. Wear appropriate PPE. 3. For liquid spills, absorb with an inert material (e.g., vermiculite, sand). 4. For solid spills, carefully scoop the material to avoid raising dust. 5. Place the contained spill and cleanup materials into a sealed, labeled container for hazardous waste. 6. Clean the spill area with a suitable disinfectant or detergent. |
| Waste Disposal | 1. All materials contaminated with this compound (e.g., pipette tips, tubes, gloves) must be disposed of as hazardous chemical waste. 2. Follow all local, state, and federal regulations for hazardous waste disposal. |
Experimental Protocols
Mechanism of Action of this compound
The primary mechanism of action for this compound is the inhibition of bacterial DNA-dependent RNA polymerase. This process is crucial for bacterial survival as it is responsible for transcribing genetic information from DNA to RNA.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
